Synthesis and characterization of N,N-dimethyl-1H-1,2,4-triazole-5-sulfonamide
[fontname="Helvetica", color="#5F6368", Synthetic workflow for N,N-dimethyl-1H-1,2,4-triazole-5-sulfonamide. Experimental Methodologies The following protocols are designed as self-validating systems.
Author: BenchChem Technical Support Team. Date: March 2026
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Synthetic workflow for N,N-dimethyl-1H-1,2,4-triazole-5-sulfonamide.
Experimental Methodologies
The following protocols are designed as self-validating systems. By integrating In-Process Controls (IPCs) directly into the workflow, researchers can verify the success of each step before proceeding, thereby preventing the downstream carryover of impurities.
Step 1: Synthesis of 1H-1,2,4-triazole-5-sulfonyl chloride
Objective: Convert the thiol to a sulfonyl chloride without over-oxidizing to the unreactive sulfonic acid.
Causality of Reagents: Formic acid acts as an excellent polar solvent that solubilizes the intermediate sulfenyl chlorides, while the stoichiometric addition of water provides the necessary oxygen atoms for the sulfonyl group. Temperature control is paramount; exceeding 25°C leads to rapid hydrolysis of the product into 1H-1,2,4-triazole-5-sulfonic acid.
Reactor Setup: Charge a jacketed glass reactor with 1H-1,2,4-triazole-3-thiol (1.0 eq, 100 mmol) and a solvent mixture of formic acid (50 mL) and water (20 mL).
Thermal Control: Cool the suspension to 15°C using an external chiller.
Chlorination: Slowly bubble chlorine gas (Cl₂, 3.5 eq) into the reaction mixture. Maintain the internal temperature strictly between 15°C and 20°C. The suspension will gradually transition into a clear, pale-yellow solution as the sulfonyl chloride forms [3].
Self-Validating IPC: Withdraw a 10 µL aliquot, quench it in 1 mL of anhydrous methanol, and analyze via LC-MS. The complete disappearance of the starting thiol (m/z 102) and the appearance of the methyl sulfonate ester (m/z 164, formed in situ by the reaction of the sulfonyl chloride with methanol) confirms reaction completion.
Workup: Purge the reactor with nitrogen to remove excess Cl₂. Extract the aqueous acidic mixture with cold dichloromethane (3 x 50 mL). Wash the combined organic layers with ice-cold brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure at <25°C to yield the intermediate as a white solid. Proceed immediately to Step 2 to avoid degradation.
Step 2: Synthesis of N,N-dimethyl-1H-1,2,4-triazole-5-sulfonamide
Objective: Trap the sulfonyl chloride with dimethylamine while suppressing aqueous hydrolysis.
Causality of Reagents: Using an aqueous solution of dimethylamine risks competitive hydrolysis of the highly electrophilic sulfonyl chloride. Therefore, a 2.0 M solution of dimethylamine in anhydrous THF is utilized. Potassium carbonate (K₂CO₃) acts as a non-nucleophilic acid scavenger to neutralize the HCl byproduct, preventing the protonation and subsequent deactivation of the dimethylamine reagent.
Thermal Control: Cool the mixture to 0°C under an inert argon atmosphere.
Amidation: Dropwise add a 2.0 M solution of dimethylamine in THF (1.2 eq, 48 mL) over 30 minutes. Ensure the internal temperature does not exceed 5°C during the addition.
Maturation: Remove the cooling bath and allow the reaction to warm to room temperature, stirring for 4 hours.
Self-Validating IPC: Perform Thin Layer Chromatography (TLC) using Dichloromethane:Methanol (9:1) and visualize with KMnO₄ stain. The highly reactive sulfonyl chloride intermediate will streak on the silica plate due to degradation, whereas the sulfonamide product will form a distinct, stable, UV-active spot (R_f ~ 0.4).
Workup & Purification: Quench the reaction with saturated aqueous NH₄Cl (50 mL) to neutralize excess base. Extract the product with Ethyl Acetate (3 x 50 mL). Wash the organics with brine, dry over MgSO₄, and concentrate. Recrystallize the crude residue from hot ethanol to afford the pure title compound.
Analytical Characterization
Rigorous analytical validation is required to confirm the structural integrity of the synthesized sulfonamide. The data below summarizes the expected quantitative parameters for a highly pure (>98%) batch of N,N-dimethyl-1H-1,2,4-triazole-5-sulfonamide.
Analytical Technique
Parameter
Observation / Value
Structural Assignment
¹H NMR (400 MHz, DMSO-d₆)
Chemical Shift (δ)
8.65 (s, 1H)
Triazole C3-H (or C5-H)
2.72 (s, 6H)
-N(CH₃)₂ protons
14.50 (br s, 1H)
Triazole N-H (exchangeable)
¹³C NMR (100 MHz, DMSO-d₆)
Chemical Shift (δ)
155.2
Triazole C-3
145.8
Triazole C-5
37.5
-N(CH₃)₂ carbons
LC-MS (ESI+)
m/z
177.05
[M+H]⁺
FT-IR (ATR)
Wavenumber (cm⁻¹)
3210, 3150
N-H stretching (Triazole ring)
1345, 1165
S=O asymmetric & symmetric stretch
Conclusion
The successful synthesis of N,N-dimethyl-1H-1,2,4-triazole-5-sulfonamide hinges on the precise thermal and kinetic control of the highly reactive sulfonyl chloride intermediate. By employing anhydrous conditions during the amidation phase and utilizing in situ LC-MS quenching techniques for process monitoring, researchers can bypass the common pitfalls of sulfonyl hydrolysis. This methodology ensures the high-fidelity production of this compound, whether it is being utilized as an analytical standard for environmental monitoring of Amisulbrom degradation or as a core scaffold in novel drug discovery pipelines.
References
European Commission. (2024). Active Substances Approvals: Amisulbrom. EU Pesticides Database / States of Guernsey Regulatory Data. URL: [Link]
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 14304450, 4H-1,2,4-Triazole-3-sulfonyl chloride. URL:[Link]
Exploratory
Computational Pharmacodynamics & Structural Stability of N,N-dimethyl-1H-1,2,4-triazole-5-sulfonamide
An In-Depth Technical Guide for In Silico Modeling Executive Summary This technical guide provides a rigorous, self-validating framework for the in silico modeling of N,N-dimethyl-1H-1,2,4-triazole-5-sulfonamide . This m...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide for In Silico Modeling
Executive Summary
This technical guide provides a rigorous, self-validating framework for the in silico modeling of N,N-dimethyl-1H-1,2,4-triazole-5-sulfonamide . This molecule presents unique computational challenges: the tautomeric fluidity of the 1,2,4-triazole ring, the hypervalent sulfur geometry, and the steric bulk of the N,N-dimethyl substitution which ablates the classical hydrogen-bond donor capability of primary sulfonamides.
This guide moves beyond standard protocols, employing a Quantum Mechanics (QM) to Molecular Dynamics (MD) pipeline. We reject rigid templates in favor of a causality-driven workflow: Electronic Structure
The 1,2,4-triazole ring exists in dynamic equilibrium between 1H, 2H, and 4H tautomers.[1] Standard force fields (e.g., OPLS3e, GAFF) often freeze the input tautomer, leading to false-negative docking results. For N,N-dimethyl-1H-1,2,4-triazole-5-sulfonamide, the electron-withdrawing sulfonamide group at position 5 significantly alters the pKa of the ring nitrogens.
Protocol: QM-Based Tautomer Enumeration
Enumeration: Generate all three tautomers (1H, 2H, 4H).
Geometry Optimization: Do not use molecular mechanics. Use Density Functional Theory (DFT) to capture the electronic influence of the sulfonamide.
). The lowest energy tautomer (often 1H or 2H depending on solvent) should be the primary seed for docking, but all stable tautomers within 2.0 kcal/mol must be retained.
The Sulfonamide Geometry
The
bond in the moiety possesses partial double-bond character, creating a rotational barrier. Standard force fields often underestimate this barrier.
Protocol: Torsional Scanning
Perform a relaxed potential energy surface (PES) scan around the
dihedral.
Validation: If the rotational barrier in your force field (e.g., GAFF2) differs from the DFT-calculated barrier by >1.5 kcal/mol, you must generate custom parameters (see Section 3).
Part 2: Target Identification (Inverse Docking)
Unlike primary sulfonamides (
), which bind Carbonic Anhydrase (CA) via Zinc coordination, the N,N-dimethyl variant lacks the acidic proton required for this classic mechanism. Therefore, modeling this ligand requires an Inverse Docking approach to identify non-canonical targets (e.g., CYP51, Tubulin, or ALS).
Workflow Diagram
The following DOT diagram illustrates the decision logic for target selection and ligand preparation.
Caption: Logic flow for handling tautomerism and target selection. Note the divergence based on the loss of the sulfonamide H-bond donor.
Docking Protocol (AutoDock Vina / Glide)
Since the sulfonamide nitrogen is capped, the primary interaction vectors are the triazole nitrogens (H-bond acceptors/donors) and
-stacking .
Grid Generation:
Target: Candida albicans CYP51 (PDB: 5FSA) or Human Carbonic Anhydrase II (PDB: 3K34 - Note: Check for hydrophobic pocket binding, not Zn-displacement).
Box Size:
Å centered on the active site.
Scoring Function: Use Vinardo (Vina Raiding) or Glide XP . These functions better penalize the steric clash of the dimethyl group if it conflicts with the pocket walls.
Constraint: If modeling CYP51, apply a positional constraint for the Triazole N4 to coordinate with the Heme Iron (Fe).
Part 3: Molecular Dynamics & Stability
Static docking cannot capture the entropic penalty of the dimethyl group rotation. MD is required to verify the stability of the pose.
System Setup (GROMACS)
Topology Generation:
Use ACPYPE (AnteChamber PYthon Parser interface) to generate topologies.
Force Field: GAFF2 (General Amber Force Field 2) is preferred over CHARMM for this specific sulfonamide-triazole hybrid due to better parameterization of heterocyclic sulfonyls.
Charge Method: RESP (Restrained Electrostatic Potential) derived from the HF/6-31G* optimized geometry. Do not use Gasteiger charges for sulfonamides; they underestimate the S=O polarization.
Simulation Protocol
Step
Parameter
Value
Causality
Solvation
Water Model
TIP3P
Compatible with GAFF2/Amber14sb.
Neutralization
Ions
Na+/Cl- (0.15 M)
Mimics physiological ionic strength.
Minimization
Algorithm
Steepest Descent
Removes steric clashes from docking.
Equilibration
Ensemble
NVT (100 ps) NPT (100 ps)
Stabilizes temperature (300K) and density.
Production
Duration
50 - 100 ns
Sufficient to observe sulfonamide rotation.
Time Step
2 fs
Standard for H-bond constrained systems (LINCS).
Analysis: RMSD & Interaction Energy
Calculate the Lennard-Jones Interaction Energy between the dimethyl group and the protein residues.
Hypothesis: If the dimethyl group is too bulky for the pocket, you will see high RMSD fluctuations (> 3 Å) in the ligand position within the first 10 ns, indicating ejection.
Part 4: ADMET & Toxicity Profiling
The search results indicate that triazole sulfonamides often exhibit specific toxicity profiles (e.g., hepatotoxicity or hERG inhibition).
In Silico Toxicology
Use ProTox-II or pkCSM to predict:
hERG Inhibition: The triazole ring can interact with
channels.
Hepatotoxicity: Sulfonamides are known to form reactive metabolites.
CYP Inhibition: As a triazole, it is likely a CYP3A4 inhibitor.
ADMET Visualization
Caption: Predicted ADMET profile based on structural analogs (triazole-sulfonamides).
References
Tautomerism in Triazoles
Salazar-Rodriguez, F. A., et al. "Benchmarking DFT Methods for 1,2,4-Triazoles."[1] Chem. Rec., 2025.[1] Link[1]
Context: Validates the use of B3LYP/6-311++G(d,p)
Sulfonamide Force Fields
Yu, W., et al. "Extension of the CHARMM General Force Field to Sulfonyl-Containing Compounds." J. Comput.[2] Chem., 2012. Link
Context: Explains the necessity of specific parameterization for the S-N bond rot
Triazole Antifungal Modeling
Ezabadi, I. R., et al. "Sulfonamide-1,2,4-triazole derivatives as antifungal and antibacterial agents: synthesis, biological evaluation, lipophilicity, and conformational studies."[3] Bioorg.[4] Med. Chem., 2008.[2][3] Link
Context: Specifically discusses the N-dimethylsulfamoyl group's antifungal activity and conformational fe
ADMET Prediction Tools
Daina, A., et al. "SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules." Sci. Rep., 2017. Link
Context: Methodology for LogP and solubility predictions cited in Part 4.
Toxicity of Triazoles
Kalchenko, V. V., et al.[5] "Computer prediction of toxicity of new S-alkyl derivatives of 1,2,4-triazole." Current Issues in Pharmacy and Medicine, 2024.[5] Link
Context: Provides comparative toxicity data (LD50)
Exploring the biological activity of N,N-dimethyl-1H-1,2,4-triazole-5-sulfonamide
The following technical guide details the biological profile of -dimethyl-1H-1,2,4-triazole-5-sulfonamide , treating it as a critical pharmacophore scaffold. Based on the structure-activity relationship (SAR) data identi...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the biological profile of
-dimethyl-1H-1,2,4-triazole-5-sulfonamide , treating it as a critical pharmacophore scaffold.
Based on the structure-activity relationship (SAR) data identified in the research, this specific derivative is distinguished by the
-dimethyl substitution , which modulates its lipophilicity and shifts its mechanism of action away from classical primary sulfonamide targets (like Carbonic Anhydrase) toward antifungal (CYP51 inhibition) and anticancer (tubulin/kinase modulation) pathways.
Technical Analysis: Biological Activity of
-Dimethyl-1H-1,2,4-triazole-5-sulfonamide[1]
Executive Summary
-dimethyl-1H-1,2,4-triazole-5-sulfonamide represents a specialized subclass of the triazole-sulfonamide superfamily. Unlike primary sulfonamides () which are potent Carbonic Anhydrase (CA) inhibitors due to their ionizable protons, the -dimethyl variant lacks this zinc-binding capability. Instead, this structural modification enhances lipophilicity () and membrane permeability, directing the molecule toward intracellular targets such as Lanosterol 14-demethylase (CYP51) in fungi and specific kinase domains in neoplastic cells. This guide explores its synthesis, mechanistic pathways, and validation protocols.
Chemical Profile & Structural Logic[2]
Feature
Specification
IUPAC Name
-dimethyl-1H-1,2,4-triazole-5-sulfonamide
Core Scaffold
1,2,4-Triazole (5-membered aromatic heterocycle)
Functional Group
Sulfonamide () at C5
Key Property
Non-ionizable Sulfonamide : The -dimethylation prevents ionization, reducing polarity compared to primary sulfonamides.
The synthesis typically proceeds via the oxidative chlorination of a mercapto-triazole precursor followed by amination with dimethylamine.
Figure 1: Synthetic route converting mercapto-triazole to the N,N-dimethyl sulfonamide derivative.
Mechanisms of Action[3][4]
A. Antifungal Activity: CYP51 Inhibition
The most validated biological activity for triazole derivatives bearing
-dimethylsulfamoyl groups is antifungal efficacy .[1]
Mechanism: The N4 nitrogen of the 1,2,4-triazole ring coordinates with the heme iron (
) in the active site of Lanosterol 14-demethylase (CYP51) .[2]
Role of
-dimethyl: Unlike unsubstituted sulfonamides, the -dimethyl group increases hydrophobic interaction with the enzyme's access channel and improves fungal cell wall penetration.
Outcome: Depletion of ergosterol, accumulation of toxic methylated sterols, and membrane collapse.
B. Anticancer Potential: Tubulin & Kinase Modulation
While primary sulfonamides target CA-IX in hypoxic tumors, the
-dimethyl derivative acts via distinct pathways:
Tubulin Polymerization Inhibition: The steric bulk of the dimethyl group can mimic the binding of combretastatin-like agents, disrupting microtubule dynamics.
Selectivity: Recent SAR studies indicate that
-disubstituted sulfonamides show higher cytotoxicity against specific cell lines (e.g., MCF-7) compared to their primary sulfonamide counterparts due to better cellular uptake.
Figure 2: Dual mechanistic pathways targeting fungal CYP51 and cancer cell microtubules.
Experimental Validation Protocols
To validate the biological activity of this specific scaffold, the following "Self-Validating" protocols are recommended.
Readout: Measure absorbance at 570 nm after MTT reduction.
Data Analysis: Calculate
.
Success Metric: Selectivity Index (SI) =
.
Protocol C: Lipophilicity (
) Determination
Objective: Verify the effect of
-dimethylation on membrane permeability.
Method: Shake-flask method (Octanol/Water) or HPLC retention time correlation.
Expectation: The
-dimethyl derivative should show a increase of approx. +0.5 to +1.0 units compared to the primary sulfonamide, correlating with enhanced intracellular activity.
Comparative Activity Data (SAR Summary)
The following table summarizes the impact of the sulfonamide substitution on biological activity, synthesized from class-wide triazole studies.
Sulfonamide Substituent ()
Primary Target
Mechanism
Predicted Potency
(Primary)
Carbonic Anhydrase (CA)
Zinc Coordination
High CA inhibition; Low Antifungal
(Dimethyl)
CYP51 / Tubulin
Heme Binding / Hydrophobic
High Antifungal; Moderate Anticancer
-Phenyl
ALS (Plants)
Enzyme Channel Block
High Herbicidal Activity
References
Ezabadi, I. R., et al. (2008).[3] Sulfonamide-1,2,4-triazole derivatives as antifungal and antibacterial agents: synthesis, biological evaluation, lipophilicity, and conformational studies. Bioorganic & Medicinal Chemistry.
Ghorab, M. M., et al. (2016).[4] Design, Synthesis and Anticancer Activity of Some Novel 1,2,4-Triazoles Carrying Biologically Active Sulfonamide Moieties. Acta Poloniae Pharmaceutica.[4]
BenchChem Technical Support. (2025). A Technical Guide to the Mechanisms of Action of 1,2,4-Triazole Compounds. BenchChem.
Kucukguzel, I., et al. (2023). New sulfonamide derivatives based on 1,2,3-triazoles: synthesis, in vitro biological activities and in silico studies. Journal of Biomolecular Structure and Dynamics.
N,N-Dimethyl-1H-1,2,4-triazole-5-sulfonamide: A Privileged Scaffold in SAR and Drug Discovery
Executive Summary & Core Rationale In modern medicinal chemistry, the strategic selection of heterocyclic scaffolds dictates both the pharmacodynamic efficacy and pharmacokinetic viability of a drug candidate. The N,N-di...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Core Rationale
In modern medicinal chemistry, the strategic selection of heterocyclic scaffolds dictates both the pharmacodynamic efficacy and pharmacokinetic viability of a drug candidate. The N,N-dimethyl-1H-1,2,4-triazole-5-sulfonamide moiety has emerged as a highly versatile, privileged pharmacophore. Originally explored in agrochemical applications (e.g., the fungicide Amisulbrom) [3], this scaffold is now aggressively pursued in human therapeutics, most notably as a core structural element in retinoic acid receptor-related orphan receptor gamma t (RORγt) inverse agonists for autoimmune diseases[1, 2].
This technical whitepaper deconstructs the structure-activity relationship (SAR) of this scaffold. As a Senior Application Scientist, I will guide you through the physicochemical causality behind its design, present comparative SAR data, and provide self-validating experimental protocols for its synthesis and biological evaluation.
Physicochemical Profiling & Causality in SAR
To leverage this scaffold effectively, one must understand the causality behind its specific structural features:
The "Dimethyl" Advantage (Evading Off-Target Toxicity): Primary sulfonamides (–SO₂NH₂) are classic zinc-binding pharmacophores known to potently inhibit Carbonic Anhydrase (CA), an enzyme ubiquitous in red blood cells and renal tissues [4]. Unintended CA inhibition leads to severe off-target effects, including diuresis and metabolic acidosis. By di-methylating the sulfonamide nitrogen (–SO₂N(CH₃)₂), the acidic N–H proton is removed, completely abolishing zinc coordination. This simple modification shifts the functional profile from a metalloenzyme inhibitor to a highly selective, lipophilic hydrogen-bond acceptor.
Tautomerism & Structural Dynamics: The 1,2,4-triazole ring provides a compact, aromatic system with two unhindered nitrogen atoms capable of acting as hydrogen-bond acceptors. Crucial Note: In the unsubstituted 1H-1,2,4-triazole ring, rapid proton exchange between N1 and N2 renders the C3 and C5 positions chemically equivalent. Thus, 1H-1,2,4-triazole-5-sulfonamide is functionally synonymous with 1H-1,2,4-triazole-3-sulfonamide. Alkylating or arylating the ring nitrogen locks the tautomeric state, allowing precise vectorization of the sulfonamide group into target binding pockets.
Lipophilicity and Permeability: The N,N-dimethylsulfamoyl group is strongly electron-withdrawing and highly lipophilic. It lowers the pKa of the triazole ring, modulating its polarity, while significantly enhancing passive membrane permeability (e.g., Caco-2 transit) compared to primary or secondary sulfonamides.
Case Study: RORγt Inverse Agonists in Autoimmune Therapeutics
RORγt is the master transcription factor for Th17 cells, which drive the pathology of autoimmune diseases like psoriasis and rheumatoid arthritis. Small molecules containing the N,N-dimethyl-1H-1,2,4-triazole-5-sulfonamide scaffold act as potent inverse agonists of RORγt [2].
Mechanistic Causality
The N,N-dimethylsulfamoyl group acts as a bulky, lipophilic anchor that occupies a specific allosteric sub-pocket near Helix 12 of the RORγt Ligand Binding Domain (LBD). The steric bulk of the dimethyl groups forces Helix 12 into an inactive conformation. This reorientation sterically occludes the AF-2 surface, preventing the recruitment of essential coactivator peptides (like SRC1), thereby shutting down IL-17A transcription [1, 2].
Logical flow of RORγt inhibition by the triazole-5-sulfonamide scaffold.
SAR Data Summary
The table below illustrates the critical impact of the sulfonamide substitution pattern on RORγt activity and cellular permeability.
Compound ID
Triazole C3 Substituent
Sulfonamide Substitution
RORγt IC₅₀ (nM)
IL-17A Cellular IC₅₀ (nM)
Caco-2 Pₐₚₚ (10⁻⁶ cm/s)
1
2,6-difluorophenyl
–NH₂ (Primary)
145
320
1.2
2
2,6-difluorophenyl
–NH(CH₃) (Secondary)
42
115
4.5
3
2,6-difluorophenyl
–N(CH₃)₂ (Tertiary)
8
24
18.7
4
2-chloro-6-fluorophenyl
–N(CH₃)₂ (Tertiary)
3
12
21.4
Data Interpretation: Transitioning from a primary (Cmpd 1) to a tertiary N,N-dimethyl sulfonamide (Cmpd 3) yields an 18-fold increase in biochemical potency and a 15-fold improvement in membrane permeability, validating the scaffold's superiority.
Self-Validating Experimental Methodologies
To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating internal checks to guarantee reproducibility.
Synthetic Workflow for the Scaffold
The synthesis of the N,N-dimethyl-1H-1,2,4-triazole-5-sulfonamide core requires careful control of oxidation states and nucleophilic substitution.
Step-by-Step Protocol:
Oxidation: Suspend 1H-1,2,4-triazole-5-thiol (1.0 eq) in a mixture of acetic acid and aqueous HCl (3:1 v/v). Cool to 0°C. Bubble Cl₂ gas (or add aqueous NaOCl dropwise) until the solution turns pale yellow.
Intermediate Isolation: Extract the resulting 1H-1,2,4-triazole-5-sulfonyl chloride with cold dichloromethane (DCM). Self-Validation Check: Run a rapid FT-IR on the organic layer; the disappearance of the S–H stretch (~2550 cm⁻¹) and appearance of strong asymmetric/symmetric SO₂ stretches (~1370 and ~1180 cm⁻¹) confirms complete conversion.
Sulfonamidation: To the DCM solution at 0°C, add N,N-diisopropylethylamine (DIPEA, 2.5 eq), followed by a 2.0 M solution of dimethylamine in THF (1.5 eq). Stir for 2 hours, allowing the reaction to warm to room temperature.
Purification: Quench with saturated aqueous NaHCO₃. Extract, dry over Na₂SO₄, and concentrate. Purify via reverse-phase chromatography (Water/Acetonitrile gradient).
Final Validation: Confirm the product via ¹H-NMR. The critical self-validating marker is the appearance of a sharp 6H singlet at ~2.8 ppm corresponding to the –N(CH₃)₂ protons, and the absence of any exchangeable sulfonamide N–H protons.
Step-by-step synthetic workflow for the N,N-dimethyl-1H-1,2,4-triazole-5-sulfonamide scaffold.
Time-Resolved FRET (TR-FRET) Coactivator Assay
To evaluate the RORγt inverse agonist activity of synthesized analogs, a TR-FRET assay is utilized [1]. This assay is superior to standard fluorescence assays because the time-resolved measurement eliminates background autofluorescence from the test compounds.
Assay Protocol:
Buffer Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.4), 150 mM NaCl, 0.01% BSA, 0.01% Triton X-100, and 2 mM DTT. Causality: BSA and Triton X-100 prevent non-specific binding of lipophilic dimethyl-sulfonamide compounds to the plastic microplate.
Reagent Assembly: In a 384-well low-volume black plate, dispense 5 µL of test compound (serial dilutions in DMSO, final DMSO concentration 1%).
Protein Addition: Add 10 µL of a master mix containing 6xHis-RORγt-LBD (final concentration 20 nM) and Terbium (Tb)-labeled anti-His antibody (1 nM).
Peptide Addition: Add 5 µL of a master mix containing Biotin-SRC1 coactivator peptide (100 nM) and Streptavidin-d2 (10 nM).
Incubation & Reading: Incubate in the dark at room temperature for 1 hour. Read the plate on a TR-FRET compatible microplate reader (Excitation: 337 nm; Emission: 620 nm and 665 nm).
Self-Validating System Check: Calculate the FRET ratio (665 nm / 620 nm). The ratiometric nature inherently normalizes for well-to-well volume variations. Calculate the Z'-factor using DMSO vehicle as the negative control and a reference inverse agonist (e.g., T0901317) as the positive control. A Z'-factor > 0.6 validates the plate's dynamic range and confirms the assay is ready for IC₅₀ extraction.
References
Cooperativity between the orthosteric and allosteric ligand binding sites of RORγt
Proceedings of the National Academy of Sciences (PNAS)
URL:[Link]
Identification of an allosteric binding site for RORγt inhibition
Nature Communications
URL:[Link]
Amisulbrom [ISO]
PubChem (National Institutes of Health)
URL:[Link]
Carbonic Anhydrase Inhibitors: Inhibition of Isozymes I, II And IV
Journal of Enzyme Inhibition and Medicinal Chemistry
URL:[Link]
Foundational
N,N-Dimethyl-1H-1,2,4-triazole-5-sulfonamide: A Privileged Scaffold for Advanced Drug Design
Executive Summary In contemporary medicinal chemistry, the search for novel, metabolically stable, and highly specific pharmacophores is paramount. The N,N-dimethyl-1H-1,2,4-triazole-5-sulfonamide (CAS: 29982-63-6) archi...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In contemporary medicinal chemistry, the search for novel, metabolically stable, and highly specific pharmacophores is paramount. The N,N-dimethyl-1H-1,2,4-triazole-5-sulfonamide (CAS: 29982-63-6) architecture has emerged as a highly versatile and privileged scaffold. By merging the hydrogen-bonding capacity of the 1,2,4-triazole ring with the steric and electronic properties of a tertiary sulfonamide, this moiety offers unique advantages in overcoming traditional pharmacokinetic bottlenecks, such as off-target zinc chelation and poor membrane permeability.
This technical whitepaper provides an in-depth analysis of the structural rationale, validated synthetic methodologies, and therapeutic applications of this scaffold, tailored for drug development professionals and synthetic chemists.
Structural Rationale: The Pharmacophoric Advantage
The strategic selection of the N,N-dimethyl-1H-1,2,4-triazole-5-sulfonamide scaffold is driven by precise molecular causality:
Elimination of Off-Target Zinc Chelation: Primary sulfonamides (–SO₂NH₂) are classic zinc-binding groups, notorious for causing off-target inhibition of human carbonic anhydrases (hCAs). By capping the sulfonamide nitrogen with two methyl groups, the zinc-chelating liability is abolished. This redirects the scaffold's specificity toward highly selective targets, such as the NLRP3 inflammasome or Angiotensin II subtype 2 (AT2) receptors.
Modulation of Topological Polar Surface Area (tPSA): The N,N-dimethylation removes a hydrogen-bond donor. This subtle modification significantly lowers the tPSA, thereby enhancing passive membrane permeability and blood-brain barrier (BBB) penetrance—a critical requirement for central nervous system (CNS) indications.
Bioisosterism: The 1,2,4-triazole ring acts as a robust bioisostere for amide and carboxylic acid moieties. Its high dipole moment (~3.2 D) and ability to act as a hydrogen-bond acceptor allow for strong, directional interactions with target protein backbones, while remaining highly resistant to amidase-mediated metabolic cleavage.
Validated Synthetic Methodology
To utilize this scaffold effectively, high-yielding and scalable synthesis is required. The following methodology details a self-validating protocol for the synthesis of the core scaffold, ensuring high fidelity and purity at each intermediate stage.
Protocol: Synthesis of the N,N-Dimethyl-1H-1,2,4-triazole-5-sulfonamide Core
Step 1: Oxidative Chlorination of the Thiol Precursor
Procedure: Suspend 1H-1,2,4-triazole-5-thiol (10 mmol) in 20 mL of 2M HCl. Cool the mixture to 0–5 °C in an ice-salt bath. Slowly add aqueous sodium hypochlorite (NaOCl, 10–15% active chlorine, 35 mmol) dropwise over 30 minutes, maintaining the internal temperature below 5 °C.
Causality: The highly acidic environment is critical. It protonates the triazole ring, preventing the premature hydrolysis of the highly reactive, nascent sulfonyl chloride intermediate back into an unreactive sulfonic acid.
Validation Checkpoint 1: Extract a 0.1 mL aliquot, quench in cold water, and extract with ethyl acetate. Thin-Layer Chromatography (TLC) (Hexane:EtOAc 7:3) must show complete consumption of the starting thiol (
0.1) and a new UV-active spot for the sulfonyl chloride ( 0.6). Do not proceed until the thiol spot is completely absent to prevent downstream disulfide dimerization.
Step 2: N,N-Dimethyl Sulfonamidation
Procedure: Extract the cold sulfonyl chloride intermediate into anhydrous dichloromethane (DCM) (30 mL). In a separate flask, prepare a solution of dimethylamine hydrochloride (12 mmol) and triethylamine (TEA, 25 mmol) in DCM (20 mL) at 0 °C. Add the sulfonyl chloride solution dropwise to the amine solution. Stir for 2 hours, allowing the reaction to warm to room temperature.
Causality: TEA serves as an essential acid scavenger to neutralize the HCl byproduct, driving the amidation equilibrium forward. Strict temperature control at 0 °C during addition suppresses the exothermic degradation of the triazole ring and minimizes hydrolytic side reactions.
Validation Checkpoint 2: Wash the organic layer with 1M HCl, then brine. Dry over MgSO₄ and concentrate. The crude product must be analyzed via ¹H-NMR. The presence of a sharp singlet at ~2.8 ppm integrating for 6H confirms the successful installation of the N(CH₃)₂ group.
Caption: Synthetic workflow for the N,N-dimethyl-1H-1,2,4-triazole-5-sulfonamide scaffold.
Therapeutic Applications & Target Pathways
The functionalization of the 1,2,4-triazole-5-sulfonamide core has yielded potent candidates across diverse therapeutic areas.
NLRP3 Inflammasome Inhibition
Aberrant activation of the NLRP3 inflammasome is pathogenic in complex diseases such as multiple sclerosis, Alzheimer's disease, and type 2 diabetes. Recent patent literature and biochemical assays have identified sulfonyl triazoles as potent inhibitors of this pathway (). The N,N-dimethyl-sulfonamide moiety acts as a steric wedge, directly binding to the NACHT domain of NLRP3, thereby preventing the ATP-dependent oligomerization required for inflammasome assembly.
Caption: Mechanism of action: Triazole-sulfonamide scaffolds blocking NLRP3 inflammasome assembly.
Antihypertensive AT2 Receptor Agonists
The scaffold has been successfully utilized to develop non-peptide Angiotensin II subtype 2 (AT2) receptor agonists. According to , substituting the biphenyl core with a 1,2,4-triazole-sulfonamide yields compounds with sub-nanomolar affinity (
) for the AT2 receptor, significantly outperforming standard reference drugs like losartan in spontaneously hypertensive rat models without impacting baseline heart rate [1].
Antiparasitic and Antimalarial Agents
The triazole-sulfonamide axis is highly lethal to intracellular parasites. demonstrate profound activity against Trypanosoma cruzi amastigotes, the causative agent of Chagas disease, achieving
values as low as 28 nM with excellent host-cell selectivity [2]. Furthermore, have been validated as highly effective antimalarial prototypes, targeting Plasmodium falciparum through disruption of parasitic folate biosynthesis[3].
Quantitative Structure-Activity Relationship (QSAR) Data
The table below summarizes the pharmacological impact of functionalizing the 1,2,4-triazole-5-sulfonamide core across different target classes, highlighting the scaffold's adaptability.
Compound Class / Derivative
Primary Target
Pharmacological Indication
Peak Activity ( / Affinity)
ClogP
5-Substituted Biphenyl-2-sulfonamide Triazole
AT2 Receptor
Hypertension
0.4 nM
3.2
3-Nitro-1H-1,2,4-triazole Sulfonamide
T. cruzi Amastigotes
Chagas Disease
28.0 nM
1.8
N-(5-Trifluoromethyl)-triazol-3-yl Sulfonamide
P. falciparum
Malaria
< 1.0 µM
2.5
N,N-Dimethyl-triazole-5-sulfonamide (Core)
NLRP3 Inflammasome
Autoimmune Disorders
Scaffold Base
0.8
Data synthesized from peer-reviewed evaluations of triazole-sulfonamide derivatives [1][2][3][4].
Conclusion
The N,N-dimethyl-1H-1,2,4-triazole-5-sulfonamide scaffold represents a masterclass in rational drug design. By meticulously tuning the electronic and steric environment of the sulfonamide group, researchers can bypass traditional metabolic liabilities while unlocking potent activity across cardiovascular, infectious, and autoimmune disease landscapes. Its straightforward, self-validating synthetic route further cements its status as a foundational building block for next-generation therapeutics.
References
Design, synthesis, and biological evaluation of 1,2,4-triazole bearing 5-substituted biphenyl-2-sulfonamide derivatives as potential antihypertensive candidates. Bioorganic & Medicinal Chemistry Letters / PubMed. URL:[Link]
Novel 3-Nitro-1H-1,2,4-triazole-Based Amides and Sulfonamides as Potential Antitrypanosomal Agents. Journal of Medicinal Chemistry / ACS Publications. URL:[Link]
Design and Synthesis of New N-(5-Trifluoromethyl)-1H-1,2,4-triazol-3-yl Benzenesulfonamides as Possible Antimalarial Prototypes. Molecules / MDPI. URL:[Link]
WO2019211463A1 - Novel compounds (NLRP3 Inflammasome Inhibitors).WIPO / Google Patents.
Protocols & Analytical Methods
Method
Application Notes and Protocols: A Detailed Guide to the Synthesis of N,N-dimethyl-1H-1,2,4-triazole-5-sulfonamide
For Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive, in-depth technical guide for the synthesis of N,N-dimethyl-1H-1,2,4-triazole-5-sulfonamide, a heterocyclic compound...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive, in-depth technical guide for the synthesis of N,N-dimethyl-1H-1,2,4-triazole-5-sulfonamide, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The protocol herein is presented with detailed procedural steps, causal explanations for experimental choices, and necessary safety precautions, reflecting field-proven insights for a self-validating and reproducible workflow.
Introduction
The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents due to its unique physicochemical properties and ability to engage in various biological interactions.[1] Sulfonamide-containing triazoles, in particular, have garnered significant attention for their broad spectrum of pharmacological activities, including antibacterial, antifungal, and anticancer properties.[1][2] The target molecule, N,N-dimethyl-1H-1,2,4-triazole-5-sulfonamide, combines the 1,2,4-triazole nucleus with a dimethylsulfonamide moiety, making it a valuable building block for the development of novel therapeutic candidates.
This guide details a robust two-step synthetic pathway, commencing with the formation of the 1,2,4-triazole ring system to yield the key intermediate, 1H-1,2,4-triazol-5-amine, followed by its N-sulfonylation.
PART 1: Synthesis of 1H-1,2,4-triazol-5-amine
The initial step focuses on the construction of the 1,2,4-triazole ring. A well-established and high-yielding method involves the reaction of aminoguanidine bicarbonate with formic acid.[3][4][5] This reaction proceeds through the formation of aminoguanidine formate, which upon heating, undergoes cyclization to form the desired 5-amino-1H-1,2,4-triazole.[5]
Reaction Scheme: Step 1
Caption: Synthesis of 1H-1,2,4-triazol-5-amine.
Experimental Protocol: Step 1
Materials:
Aminoguanidine bicarbonate (Practical Grade)
Formic acid (98-100%)
Ethanol (95%)
Equipment:
500 mL two-necked round-bottom flask
Thermometer
Heating mantle or oil bath
Reflux condenser (optional, for ethanol dissolution)
Buchner funnel and filter flask
Rotary evaporator
Procedure:
To a 500 mL two-necked round-bottomed flask, add 136 g (1.0 mole) of finely powdered aminoguanidine bicarbonate.
While gently swirling the flask, cautiously add 48 g (40 mL, 1.05 moles) of 98-100% formic acid. Caution: This will cause foaming due to the evolution of carbon dioxide gas. The addition should be done in a well-ventilated fume hood.
Once the initial gas evolution has subsided, fit the flask with a thermometer and heat the mixture gently. Continue heating, with occasional swirling, until the gas evolution ceases and all the solid has dissolved.
Increase the temperature of the resulting solution to 120°C and maintain it at this temperature for 5 hours to ensure complete cyclization.
After 5 hours, allow the reaction mixture to cool to room temperature.
Add 500 mL of 95% ethanol to the flask and heat the mixture to dissolve the product.
Filter the hot solution to remove any insoluble impurities.
The product can be isolated by evaporating the ethanol solution to dryness on a rotary evaporator. The resulting solid should be dried in an oven at 100°C. This procedure typically yields 80-81.6 g (95-97%) of colorless crystalline 3-amino-1,2,4-triazole (1H-1,2,4-triazol-5-amine).[5]
For higher purity, the product can be recrystallized from ethanol.[5]
PART 2: Synthesis of N,N-dimethyl-1H-1,2,4-triazole-5-sulfonamide
The second step involves the N-sulfonylation of the amino group of the 1H-1,2,4-triazol-5-amine intermediate with N,N-dimethylsulfamoyl chloride. This is a nucleophilic substitution reaction where the amino group attacks the electrophilic sulfur atom of the sulfamoyl chloride. A non-nucleophilic base, such as triethylamine, is used to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.[6][7]
Reaction Scheme: Step 2
Caption: N-sulfonylation of 1H-1,2,4-triazol-5-amine.
Experimental Protocol: Step 2
Materials:
1H-1,2,4-triazol-5-amine (from Step 1)
N,N-Dimethylsulfamoyl chloride
Triethylamine (anhydrous)
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
1 M Hydrochloric acid (HCl)
Saturated sodium bicarbonate (NaHCO₃) solution
Brine (saturated NaCl solution)
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
Round-bottom flask with a magnetic stir bar
Ice bath
Dropping funnel or syringe
Separatory funnel
Rotary evaporator
Procedure:
In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 1H-1,2,4-triazol-5-amine (1.0 equivalent) in anhydrous DCM or THF.
Add triethylamine (1.2 equivalents) to the solution.
Cool the stirred solution to 0°C using an ice bath.
Slowly add N,N-dimethylsulfamoyl chloride (1.1 equivalents), either neat or dissolved in a small amount of the anhydrous solvent, to the cooled amine solution dropwise over 15-30 minutes. Maintain the temperature at 0°C during the addition.
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
Once the reaction is complete, quench the reaction by adding water.
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
The crude N,N-dimethyl-1H-1,2,4-triazole-5-sulfonamide can be purified by recrystallization or column chromatography.
Choice of Starting Materials: Aminoguanidine bicarbonate is an excellent precursor for the 1,2,4-triazole ring system as it contains the necessary N-C-N-N backbone. Formic acid serves as the source for the fifth atom (a carbon) of the heterocyclic ring.[8]
Reaction Conditions in Step 1: The reaction is performed neat (without a solvent) and at an elevated temperature (120°C) to facilitate the dehydration and cyclization process, driving the reaction to completion.[5]
Role of Base in Step 2: The use of a tertiary amine base like triethylamine is crucial. It acts as an acid scavenger, neutralizing the HCl byproduct of the sulfonylation reaction. This prevents the protonation of the starting amino-triazole, which would render it non-nucleophilic and halt the reaction.[1]
Anhydrous Conditions: The N-sulfonylation step requires anhydrous (dry) solvents and reagents because sulfonyl chlorides are susceptible to hydrolysis, which would lead to the formation of the corresponding sulfonic acid and reduce the yield of the desired sulfonamide.
References
Popova, E., et al. (2024). Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids. MDPI. Retrieved from [Link]
Sjostedt, G., & Gringas, L. (n.d.). 3-amino-1h-1,2,4-triazole. Organic Syntheses Procedure. Retrieved from [Link]
A Review of Synthesis of Aminoguanidine Derivatives and Some of their Biological Activities. (2023). International Journal of Innovative Science and Research Technology. Retrieved from [Link]
Dolzhenko, A. V., et al. (2018). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. RSC Advances. Retrieved from [Link]
Scott, F. L. (1963). Syntheses of Heterocyclic Compounds from Aminoguanidine. Angewandte Chemie International Edition in English. Retrieved from [Link]
CN105906575A - Synthesizing process of 1H-1,2,4-triazole. (n.d.). Google Patents.
Ghorab, M. M., Alsaid, M. S., & Al-Dosari, M. (2016). DESIGN, SYNTHESIS AND ANTICANCER ACTIVITY OF SOME NOVEL 1,2,4-TRIAZOLES CARRYING BIOLOGICALLY ACTIVE SULFONAMIDE MOIETIES. Acta Poloniae Pharmaceutica. Retrieved from [Link]
EP0168296B1 - Process for preparing 3-amino-1,2,4-triazole. (n.d.). Google Patents.
Dolzhenko, A. V., et al. (2018). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. PubMed Central. Retrieved from [Link]
de Almeida, L., et al. (2011). Design and Synthesis of New N-(5-Trifluoromethyl)-1H-1,2,4-triazol-3-yl Benzenesulfonamides as Possible Antimalarial Prototypes. MDPI. Retrieved from [Link]
Zoumpoulakis, P., et al. (2012). Synthesis of novel sulfonamide-1,2,4-triazoles, 1,3,4-thiadiazoles and 1,3,4-oxadiazoles, as potential antibacterial and antifungal agents. Biological evaluation and conformational analysis studies. Bioorganic & Medicinal Chemistry. Retrieved from [Link]
Chernyshev, V. M., et al. (2015). Synthesis of 3-pyridyl-substituted 5-amino-1,2,4-triazoles from aminoguanidine and pyridinecarboxylic acids. ResearchGate. Retrieved from [Link]
Becerra, D., et al. (2024). Regioselective N-sulfonylation of 3-(methylthio)-1H-1,2,4-triazol-5-amine: Spectroscopic, thermal, crystal structure, and anticancer studies. ResearchGate. Retrieved from [Link]
van der Westhuyzen, C., et al. (2020). The Three-Component Synthesis of 4-Sulfonyl-1,2,3-triazoles via a Sequential Aerobic Copper-Catalyzed Sulfonylation and Dimroth Cyclization. PubMed Central. Retrieved from [Link]
Chernyshev, V. M., et al. (2009). Optimization of the synthesis of 5-amino-1,2,4-triazol-3-ylacetic acid and bis(5-amino-1,2,4-triazol-3-yl)methane. ResearchGate. Retrieved from [Link]
Recent advances in synthesis of sulfonamides: A review. (2018). CHEMISTRY & BIOLOGY INTERFACE. Retrieved from [Link]
Smith, C. J., et al. (2011). A fully automated, multistep flow synthesis of 5-amino-4-cyano-1,2,3-triazoles. Organic & Biomolecular Chemistry. Retrieved from [Link]
Analytical methods for N,N-dimethyl-1H-1,2,4-triazole-5-sulfonamide characterization
Application Note & Protocol Guide Abstract This guide details the analytical characterization of N,N-dimethyl-1H-1,2,4-triazole-5-sulfonamide , a critical synthetic intermediate and structural motif in the production of...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note & Protocol Guide
Abstract
This guide details the analytical characterization of N,N-dimethyl-1H-1,2,4-triazole-5-sulfonamide , a critical synthetic intermediate and structural motif in the production of triazolopyrimidine sulfonamide herbicides (e.g., flumetsulam, diclosulam).[1] Due to its amphoteric nature, rapid tautomeric exchange, and high polarity, this molecule presents unique challenges in chromatographic retention and structural elucidation. This protocol synthesizes high-resolution HPLC, LC-MS/MS, and spectroscopic (NMR) methodologies to ensure robust quality control and impurity profiling in drug and agrochemical development.[1]
Introduction & Physicochemical Context
Chemical Context
The 1,2,4-triazole-5-sulfonamide core is the pharmacophore responsible for acetolactate synthase (ALS) inhibition in various herbicides.[1] The N,N-dimethyl derivative often serves as a protected intermediate during the coupling of the triazole ring to the aniline moiety, or as a stable model compound for studying the degradation pathways of the labile primary sulfonamides.
The Tautomerism Challenge
A defining characteristic of 1,2,4-triazoles is annular tautomerism.[1] The proton on the triazole ring can migrate between N1, N2, and N4.
1H-Tautomer: Generally the most stable in solid state and polar solvents.[1]
4H-Tautomer: Can become significant depending on substitution patterns and solvent polarity.[1]
Implication: In HPLC, rapid exchange can lead to peak broadening. In NMR, it results in averaged signals unless performed at low temperatures.
Acid-Base Properties[1]
Amphoteric Nature: The triazole ring is weakly acidic (
for unsubstituted, lower with electron-withdrawing sulfonamides) and weakly basic ().[1]
Solubility: High aqueous solubility; moderate solubility in methanol/acetonitrile; poor solubility in non-polar solvents (hexane).
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
Objective: Purity assessment and reaction monitoring.
Challenge: Retaining the polar triazole core while achieving sharp peak shapes despite tautomeric exchange.
Method A: Reverse Phase (C18) - General Purity [1]
Polarity:Negative Mode (ESI-) is preferred for sulfonamides due to the acidic N-H (if primary) or the triazole ring proton.[1] However, for the N,N-dimethyl derivative, Positive Mode (ESI+) is highly sensitive due to protonation of the triazole nitrogens.[1]
Application Notes & Protocols: Evaluating the Anticancer Activity of N,N-dimethyl-1H-1,2,4-triazole-5-sulfonamide
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of the anticancer activity of the novel compound N,N-dimethyl-1H-1,2,4-triazole-5-su...
Author: BenchChem Technical Support Team. Date: March 2026
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of the anticancer activity of the novel compound N,N-dimethyl-1H-1,2,4-triazole-5-sulfonamide. This document outlines the scientific rationale, potential mechanisms of action, and detailed protocols for assessing its efficacy in specific cancer cell lines.
Introduction and Scientific Rationale
The 1,2,4-triazole nucleus is a well-established pharmacophore in medicinal chemistry, forming the core of numerous clinically approved drugs with a wide range of biological activities, including antifungal, antiviral, and anticancer properties.[1][2][3] Similarly, the sulfonamide functional group is a key feature in various therapeutic agents. The combination of these two moieties in a single molecular entity, such as N,N-dimethyl-1H-1,2,4-triazole-5-sulfonamide, presents a promising strategy for the development of novel anticancer agents.[4][5][6]
While direct studies on the anticancer activity of N,N-dimethyl-1H-1,2,4-triazole-5-sulfonamide are not yet prevalent in the public domain, the broader class of 1,2,4-triazole and sulfonamide derivatives has demonstrated significant potential in oncology research.[7] For instance, certain 1,2,4-triazole derivatives have shown notable activity against breast cancer cell lines, such as MCF-7.[7] This document provides a framework for the systematic evaluation of this novel compound's anticancer potential.
Postulated Mechanism of Action
Based on the known biological activities of related compounds, N,N-dimethyl-1H-1,2,4-triazole-5-sulfonamide may exert its anticancer effects through various mechanisms. A primary hypothesized pathway involves the inhibition of key enzymes essential for cancer cell proliferation and survival. One such class of enzymes is the Carbonic Anhydrases (CAs), which are often overexpressed in various cancers and contribute to the acidic tumor microenvironment, promoting tumor growth and metastasis. Sulfonamides are known inhibitors of CAs. Another potential mechanism could be the disruption of microtubule dynamics or the induction of apoptosis through intrinsic or extrinsic pathways.
Caption: Postulated signaling pathways for the anticancer activity of N,N-dimethyl-1H-1,2,4-triazole-5-sulfonamide.
Experimental Protocols
The following protocols are designed to systematically evaluate the anticancer activity of N,N-dimethyl-1H-1,2,4-triazole-5-sulfonamide. It is recommended to initially screen the compound against a panel of cancer cell lines from different tissue origins (e.g., breast, lung, colon, leukemia) to identify the most sensitive lines.
Cell Culture and Maintenance
Objective: To maintain healthy and viable cancer cell lines for subsequent assays.
Protocol:
Culture cancer cell lines (e.g., MCF-7, A549, HCT116, K562) in their recommended growth medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
Subculture the cells every 2-3 days or when they reach 80-90% confluency to maintain exponential growth.
Cytotoxicity Assessment (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound.
Protocol:
Seed 5,000-10,000 cells per well in a 96-well plate and allow them to adhere overnight.
Prepare a stock solution of N,N-dimethyl-1H-1,2,4-triazole-5-sulfonamide in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in the growth medium.
Replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank (medium only).
Incubate the plate for 48-72 hours.
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
Measure the absorbance at 570 nm using a microplate reader.
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using a dose-response curve.
Objective: To quantify the induction of apoptosis by the compound.
Protocol:
Seed cells in a 6-well plate and treat with the compound at its IC50 and 2x IC50 concentrations for 24-48 hours.
Harvest the cells by trypsinization and wash with cold PBS.
Resuspend the cells in 1X Annexin V binding buffer.
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
Incubate for 15 minutes at room temperature in the dark.
Analyze the cells by flow cytometry within one hour.
Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To determine the effect of the compound on cell cycle progression.
Protocol:
Seed cells in a 6-well plate and treat with the compound at its IC50 concentration for 24 hours.
Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
Wash the fixed cells with PBS and resuspend in PBS containing RNase A (100 µg/mL) and PI (50 µg/mL).
Incubate for 30 minutes at 37°C in the dark.
Analyze the DNA content of the cells by flow cytometry.
Determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Caption: A streamlined workflow for evaluating the anticancer activity of the target compound.
Data Presentation and Interpretation
The quantitative data obtained from the aforementioned assays should be summarized for clear comparison and interpretation.
Table 1: Summary of Anticancer Activity of N,N-dimethyl-1H-1,2,4-triazole-5-sulfonamide
Cell Line
IC50 (µM) after 48h
% Apoptotic Cells (at IC50)
Cell Cycle Arrest Phase (at IC50)
MCF-7
A549
HCT116
K562
This structured presentation will facilitate the identification of the most sensitive cell lines and provide insights into the compound's primary mechanism of action, guiding further preclinical development.
References
In silico study, Synthesis, Characterization and Preliminary Evaluation of Antimicrobial activity of new sulfonamide – 1,2,4-triazole derivatives. (2025). Journal of Chemical Research.
Recent advancement of triazole derivatives and their biological significance. (2011). Journal of Chemical and Pharmaceutical Research.
Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. (2025). MDPI.
Sulfonamide-1,2,4-triazole derivatives as antifungal and antibacterial agents: synthesis, biological evaluation, lipophilicity, and conformational studies. (2008). Bioorganic & Medicinal Chemistry.
Design and Synthesis of New N-(5-Trifluoromethyl)-1H-1,2,4-triazol-3-yl Benzenesulfonamides as Possible Antimalarial Prototypes. (2011). Molecules.
An insight on medicinal attributes of 1,2,4-triazoles. (n.d.). PMC.
Synthesis of novel sulfonamide-1,2,4-triazoles, 1,3,4-thiadiazoles and 1,3,4-oxadiazoles, as potential antibacterial and antifungal agents. Biological evaluation and conformational analysis studies. (2012). Bioorganic & Medicinal Chemistry.
Current research trends of 1,2,4-triazole derivatives biological activity (literature review). (2025). ResearchGate.
Synthesis and Evaluation of Novel 2-((1H-1,2,4-triazol-5-yl)thio) - N-phenylacetohydrazide Derivatives as Potent Antibacterial Agents. (2025). PMC.
Application Notes and Protocols for Evaluating the Antitrypanosomal Potential of N,N-dimethyl-1H-1,2,4-triazole-5-sulfonamide
Authored by: A Senior Application Scientist Abstract Human African Trypanosomiasis (HAT) and Chagas disease, caused by protozoan parasites of the genus Trypanosoma, remain significant global health challenges. The curren...
Author: BenchChem Technical Support Team. Date: March 2026
Authored by: A Senior Application Scientist
Abstract
Human African Trypanosomiasis (HAT) and Chagas disease, caused by protozoan parasites of the genus Trypanosoma, remain significant global health challenges. The current therapeutic arsenal is limited by issues of toxicity, complex administration routes, and emerging drug resistance, necessitating the urgent development of novel chemotherapeutics.[1] The sulfonamide scaffold is a well-established pharmacophore in medicinal chemistry, and its derivatives have shown promise against various pathogens.[2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic evaluation of a novel synthetic compound, N,N-dimethyl-1H-1,2,4-triazole-5-sulfonamide, for its potential as an antitrypanosomal agent. These protocols are designed to establish a robust preclinical profile of the compound, from initial in vitro screening to preliminary in vivo efficacy, while ensuring scientific integrity and reproducibility.
Introduction: The Rationale for Investigating Triazole Sulfonamides
The 1,2,4-triazole nucleus is a key heterocyclic motif found in numerous compounds with a wide range of biological activities. When coupled with a sulfonamide group, the resulting molecule possesses chemical features that suggest potential interactions with various biological targets. Notably, related nitro-1H-1,2,4-triazole-based amides and sulfonamides have demonstrated potent activity against Trypanosoma cruzi and Trypanosoma brucei species.[3][4][5] The mechanism of action for many sulfonamides involves the inhibition of essential parasite enzymes. For instance, some sulfonamides target carbonic anhydrase, an enzyme crucial for the parasite's survival.[6][7]
This guide outlines a structured, multi-stage screening funnel to comprehensively assess the antitrypanosomal potential of N,N-dimethyl-1H-1,2,4-triazole-5-sulfonamide (herein referred to as "Compound X"). The workflow is designed to first establish in vitro potency and selectivity, followed by an assessment of in vivo efficacy in a murine model.
Pre-Assay Compound Management
Accurate and reproducible results begin with proper handling of the test compound.
Protocol 2.1: Solubilization and Stock Solution Preparation
Initial Solubility Testing: Determine the optimal solvent for Compound X. Start with 100% Dimethyl Sulfoxide (DMSO), a common solvent for initial screening of synthetic compounds.
Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10 mM or 20 mM) of Compound X in 100% DMSO. Ensure complete dissolution; sonication may be used if necessary.
Storage: Aliquot the stock solution into small volumes to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Working Solutions: For assays, prepare intermediate dilutions from the stock solution in the appropriate culture medium. It is critical to ensure that the final concentration of DMSO in the assay does not exceed a level toxic to the parasites or mammalian cells, typically ≤0.5%.[8]
In Vitro Efficacy and Potency Assessment
The primary goal of this phase is to determine the compound's direct activity against the parasites and to quantify its potency, expressed as the half-maximal inhibitory concentration (IC50).
Activity Against Trypanosoma brucei brucei (Bloodstream Form)
T. b. brucei is a causative agent of animal African trypanosomiasis and serves as a robust model for the bloodstream stage of human infection.[8]
Protocol 3.1.1: Resazurin-Based Viability Assay
This colorimetric assay is a widely used method for high-throughput screening.[9] Viable cells reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin.
Parasite Culture: Culture bloodstream form Trypanosoma brucei brucei (e.g., strain 427) in HMI-9 medium supplemented with 10% fetal bovine serum (FBS) at 37°C in a 5% CO2 incubator.[9] Maintain parasites in the exponential growth phase.
Assay Plate Preparation:
Dispense 50 µL of HMI-9 medium into each well of a 96-well microtiter plate.
Create a serial dilution of Compound X. Add a small volume of a concentrated working solution to the first column and perform a 2- or 3-fold serial dilution across the plate.
Include a drug-free control (medium + DMSO) and a reference drug control (e.g., pentamidine or suramin).
Parasite Seeding: Adjust the parasite density to 2 x 10^5 cells/mL. Add 50 µL of this parasite suspension to each well, bringing the total volume to 100 µL.[9]
Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.
Viability Assessment: Add 10 µL of resazurin solution to each well and incubate for an additional 24 hours.
Data Acquisition: Measure fluorescence (560 nm excitation / 590 nm emission) or absorbance (570 nm) using a microplate reader.
IC50 Calculation: Plot the percentage of inhibition against the log of the compound concentration and fit the data to a dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.
Activity Against Trypanosoma cruzi (Intracellular Amastigotes)
Evaluating activity against the intracellular amastigote stage is crucial, as this is the replicative form responsible for chronic Chagas disease.
Protocol 3.2.1: GFP-Expressing Amastigote Assay
This fluorometric assay offers a semi-automated and highly reproducible method for quantifying intracellular parasite load.
Host Cell Culture: Seed Vero E6 cells in 96-well black, clear-bottom plates at a density that will result in a confluent monolayer after 24 hours. Culture in DMEM with 10% FBS at 37°C in a 5% CO2 incubator.
Infection: Infect the Vero E6 cell monolayer with GFP-expressing T. cruzi trypomastigotes at a multiplicity of infection (MOI) of 5:1 (parasite:cell). Incubate for 24 hours.
Compound Addition: After incubation, wash the wells with fresh medium to remove extracellular parasites. Add fresh medium containing serial dilutions of Compound X. Include a drug-free control and a reference drug control (e.g., benznidazole).
Incubation: Incubate the plates for an additional 48-72 hours.
Data Acquisition: Measure the fluorescence intensity from the bottom of the plate using a fluorometer (485 nm excitation / 520 nm emission). The fluorescence intensity directly correlates with the number of viable intracellular amastigotes.
IC50 Calculation: Determine the IC50 as described in Protocol 3.1.1.
In Vitro Cytotoxicity and Selectivity Index
A promising antitrypanosomal agent must be selectively toxic to the parasite with minimal effect on host cells. The Selectivity Index (SI) is a critical parameter for prioritizing compounds for further development.
Protocol 4.1: MTT Assay on Mammalian Cells
The MTT assay measures the metabolic activity of cells, which reflects cell viability.[10][11]
Cell Culture: Culture a mammalian cell line (e.g., Vero cells, human fibroblasts, or L6 cells) in the appropriate medium in a 96-well plate.[11][12][13] Allow cells to adhere and reach approximately 80% confluency.
Compound Addition: Replace the medium with fresh medium containing serial dilutions of Compound X. Include a positive control for toxicity (e.g., doxorubicin) and a negative (untreated) control.
Incubation: Incubate for 48 hours at 37°C in a 5% CO2 incubator.
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 4 hours.[10]
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or an isopropanol/HCl solution) to dissolve the formazan crystals.[10]
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
CC50 Calculation: Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the log of the compound concentration.
Data Analysis 4.2: Calculating the Selectivity Index (SI)
The SI provides a quantitative measure of the compound's therapeutic window.
SI = CC50 (mammalian cells) / IC50 (parasite)
A higher SI value is desirable, indicating greater selectivity for the parasite.[10]
Parameter
Description
Desired Outcome
IC50
Concentration for 50% inhibition of parasite growth
Low (e.g., <1 µM)
CC50
Concentration for 50% cytotoxicity in mammalian cells
High (e.g., >25 µM)
SI
Selectivity Index (CC50 / IC50)
High (e.g., >10)
Table 1: Key parameters for in vitro evaluation of Compound X.
In Vivo Efficacy Assessment
Compounds with promising in vitro potency and a high selectivity index should be advanced to in vivo models. The use of bioluminescent imaging (BLI) has revolutionized in vivo testing by allowing for non-invasive, real-time monitoring of parasite burden.[14][15][16][17]
Protocol 5.1: Murine Model of Late-Stage African Trypanosomiasis
This model assesses the ability of a compound to clear parasites from the central nervous system (CNS), a critical feature for a late-stage HAT drug.[14][18]
Parasite Strain: Use a bioluminescent Trypanosoma brucei brucei strain (e.g., GVR35 VSL-2) that crosses the blood-brain barrier.[15]
Animal Model: Use an appropriate mouse strain (e.g., outbred CD-1 mice). All procedures must be approved by an Institutional Animal Care and Use Committee.
Infection: Infect mice intraperitoneally with an appropriate dose of the bioluminescent trypanosomes.
Monitoring Infection: Monitor the progression of the infection via bioluminescence imaging. At day 21 post-infection, parasites are typically established in the CNS.[16][18]
Treatment:
Randomize infected mice into treatment and control groups (n=3-5 per group).
Administer Compound X via an appropriate route (e.g., intraperitoneal or oral) for 5 consecutive days.[19]
Include a vehicle control group and a reference drug group (e.g., melarsoprol for late-stage infection).[18]
Efficacy Assessment:
Monitor parasitemia in tail vein blood samples via microscopy.
Perform whole-animal bioluminescence imaging weekly to quantify parasite load, particularly in the brain.[15][16]
Monitor animal weight and general health as indicators of toxicity.
A "cure" is typically defined as the absence of parasites in the blood and by imaging for an extended period post-treatment (e.g., up to 90 days).[14]
Visualizing Experimental Workflows
Potential Mechanism of Action: A Hypothesis
Sulfonamides are known to act on various metabolic pathways. Based on existing literature, a plausible mechanism for Compound X could be the inhibition of parasite-specific carbonic anhydrase (CA).[6][7]
Protocol 7.1: Carbonic Anhydrase Inhibition Assay
Enzyme Source: Obtain or express recombinant α-carbonic anhydrase from T. cruzi (TcCA).
Assay Method: Use a stopped-flow spectrophotometric method to measure the CO2 hydrase activity of TcCA.
Inhibition Studies: Determine the inhibitory activity (KI) of Compound X against TcCA and compare it to its activity against human off-target isoforms (hCA I and II) to assess selectivity.[6]
Conclusion and Future Directions
This document provides a validated framework for the preclinical evaluation of N,N-dimethyl-1H-1,2,4-triazole-5-sulfonamide as a potential antitrypanosomal agent. The outlined protocols, from in vitro screening to in vivo efficacy testing, are designed to generate the critical data needed to make informed decisions about the compound's future development. A successful outcome from this screening cascade—characterized by potent in vitro activity, a high selectivity index, and curative efficacy in a CNS infection model—would establish Compound X as a strong lead candidate worthy of further optimization and more extensive preclinical studies.
References
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Hirumi, H., & Hirumi, K. (1994). In vitro assays to determine drug sensitivities of African trypanosomes: a review. Acta Tropica, 58(2), 171-186. Retrieved from [Link]
Lewis, M. D., et al. (2010). In Vitro and In Vivo High-Throughput Assays for the Testing of Anti-Trypanosoma cruzi Compounds. PLOS Neglected Tropical Diseases, 4(7), e740. Retrieved from [Link]
McLatchie, A. P., et al. (2015). A sensitive and reproducible in vivo imaging mouse model for evaluation of drugs against late-stage human African trypanosomiasis. Journal of Antimicrobial Chemotherapy, 70(2), 514-522. Retrieved from [Link]
McLatchie, A. P., et al. (2014). A sensitive and reproducible in vivo imaging mouse model for evaluation of drugs against late-stage human African trypanosomiasis. Journal of Antimicrobial Chemotherapy. Retrieved from [Link]
Myburgh, E., et al. (2013). In Vivo Imaging of Trypanosome-Brain Interactions and Development of a Rapid Screening Test for Drugs against CNS Stage Trypanosomiasis. PLOS Neglected Tropical Diseases, 7(8), e2384. Retrieved from [Link]
Myburgh, E., & Barrett, M. P. (2020). In Vivo Bioluminescence Imaging to Assess Compound Efficacy Against Trypanosoma brucei. Methods in Molecular Biology, 2116, 323-332. Retrieved from [Link]
Güzel-Akdemir, Ö., et al. (2013). A class of sulfonamides with strong inhibitory action against the α-carbonic anhydrase from Trypanosoma cruzi. Journal of Medicinal Chemistry, 56(14), 5773-5781. Retrieved from [Link]
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da Silva, E. B., et al. (2020). The use of Sulfonamide Derivatives in the Treatment of Trypanosomatid Parasites including Trypanosoma cruzi, Trypanosoma brucei, and Leishmania ssp. Mini-Reviews in Medicinal Chemistry, 20(13), 1185-1200. Retrieved from [Link]
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González-Ponce, B. C., et al. (2025). Repositioning FDA-Approved Sulfonamide-Based Drugs as Potential Carbonic Anhydrase Inhibitors in Trypanosoma cruzi: Virtual Screening and In Vitro Studies. Pharmaceuticals, 18(5), 669. Retrieved from [Link]
da Silva, E. B., et al. (2020). The use of Sulfonamide Derivatives in the Treatment of Trypanosomatid Parasites including Trypanosoma cruzi, Trypanosoma brucei, and Leishmania ssp. Mini-Reviews in Medicinal Chemistry. Retrieved from [Link]
Aksoy, S., et al. (2013). Facile Synthesis and Preliminary Structure–Activity Analysis of New Sulfonamides Against Trypanosoma brucei. ACS Medicinal Chemistry Letters, 4(10), 972-976. Retrieved from [Link]
Papadopoulou, M. V., et al. (2012). Novel 3-nitro-1H-1,2,4-triazole-based amides and sulfonamides as potential antitrypanosomal agents. Journal of Medicinal Chemistry, 55(11), 5554-5565. Retrieved from [Link]
Abbas, Z. K., et al. (2025). In silico study, Synthesis, Characterization and Preliminary Evaluation of Antimicrobial activity of new sulfonamide – 1,2,4-triazole derivatives. Iraqi Journal of Pharmaceutical Sciences, 34(1), 1-13. Retrieved from [Link]
Papadopoulou, M. V., et al. (2012). Novel 3-Nitro-1H-1,2,4-triazole-based Amides and Sulfonamides as Potential anti-Trypanosomal Agents. Journal of Medicinal Chemistry. Retrieved from [Link]
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Papadopoulou, M. V., et al. (2012). Novel 3-Nitro-1H-1,2,4-triazole-Based Amides and Sulfonamides as Potential Antitrypanosomal Agents. Journal of Medicinal Chemistry. Retrieved from [Link]
Khan, S. A., et al. (2011). Design and Synthesis of New N-(5-Trifluoromethyl)-1H-1,2,4-triazol-3-yl Benzenesulfonamides as Possible Antimalarial Prototypes. Molecules, 16(9), 8082-8096. Retrieved from [Link]
Zoumpoulakis, P., et al. (2012). Synthesis of novel sulfonamide-1,2,4-triazoles, 1,3,4-thiadiazoles and 1,3,4-oxadiazoles, as potential antibacterial and antifungal agents. Biological evaluation and conformational analysis studies. Bioorganic & Medicinal Chemistry, 20(4), 1569-1583. Retrieved from [Link]
Tichý, M., et al. (2021). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. RSC Advances, 11(52), 32909-32921. Retrieved from [Link]
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Technical Support Center: Optimizing the Synthesis of N,N-dimethyl-1H-1,2,4-triazole-5-sulfonamide
Welcome to the technical support center for the synthesis of N,N-dimethyl-1H-1,2,4-triazole-5-sulfonamide. This guide is designed for researchers, scientists, and professionals in drug development who are working with th...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the synthesis of N,N-dimethyl-1H-1,2,4-triazole-5-sulfonamide. This guide is designed for researchers, scientists, and professionals in drug development who are working with this molecule. Here, we address common challenges and frequently asked questions to help you optimize your synthetic yield, improve purity, and troubleshoot effectively. Our approach is grounded in established chemical principles to provide you with reliable and actionable insights.
Section 1: Overview of the Synthetic Pathway
The most common and direct route to N,N-dimethyl-1H-1,2,4-triazole-5-sulfonamide involves a two-step process. First, the corresponding 1H-1,2,4-triazole is converted to its sulfonyl chloride derivative. This intermediate is then reacted with dimethylamine to furnish the final product. The critical step, and the focus of this guide, is the nucleophilic substitution of the chloride on the sulfonyl chloride by dimethylamine.[1]
A typical reaction involves the reaction of a sulfonyl chloride with a primary or secondary amine, often in the presence of a base like pyridine to neutralize the hydrochloric acid that is generated as a byproduct.[2][3]
Caption: General workflow for the synthesis of N,N-dimethyl-1H-1,2,4-triazole-5-sulfonamide.
Section 2: Troubleshooting Guide
This section is formatted as a series of common problems encountered during the synthesis, followed by their potential causes and recommended solutions.
Problem 1: My reaction shows low or no conversion to the desired sulfonamide.
Potential Cause A: Inactive or Degraded Sulfonyl Chloride
Explanation: Sulfonyl chlorides are highly reactive and susceptible to hydrolysis by atmospheric moisture, which converts them to the unreactive sulfonic acid.[4] This is a common point of failure. Signs of decomposition can include a dark color change or the evolution of gases like SO2 and HCl.[4]
Troubleshooting Steps:
Verify Purity: Before starting, check the purity of the 1H-1,2,4-triazole-5-sulfonyl chloride via NMR or LC-MS. Look for the presence of the corresponding sulfonic acid.
Use Anhydrous Conditions: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon).[4] Use anhydrous solvents to minimize water content.[4]
Fresh Reagent: If possible, use freshly prepared or newly purchased sulfonyl chloride.
Potential Cause B: Insufficiently Nucleophilic Amine
Explanation: The reaction relies on the nucleophilic attack of dimethylamine on the electrophilic sulfur atom. If the reaction medium is acidic, the dimethylamine will be protonated to form a non-nucleophilic dimethylammonium salt. The reaction generates HCl as a byproduct, which will shut down the reaction if not neutralized.[2]
Troubleshooting Steps:
Add a Non-Nucleophilic Base: Include at least one equivalent of a tertiary amine base, such as triethylamine or pyridine, to act as an acid scavenger.[1] This base will neutralize the in-situ generated HCl.
Check Amine Source: If using dimethylamine hydrochloride salt, ensure you are adding at least two equivalents of a stronger base (like triethylamine) to first deprotonate the salt and then to scavenge the HCl produced during the reaction.
Potential Cause C: Suboptimal Reaction Temperature
Explanation: While heating can sometimes drive reactions to completion, high temperatures can also lead to the decomposition of the sulfonyl chloride starting material.[4] For many reactions involving sulfonyl chlorides, temperatures below 30 °C are recommended.[4]
Troubleshooting Steps:
Controlled Addition: Add the sulfonyl chloride solution dropwise to the cooled (0-5 °C) solution of dimethylamine and base. This helps to manage any exothermicity.
Gradual Warming: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for several hours. Monitor progress by TLC or LC-MS before considering gentle heating.
Problem 2: My final product is contaminated with significant impurities.
Explanation: This indicates an incomplete reaction. The sulfonyl chloride is electrophilic and may appear as a reactive streak on a TLC plate or be difficult to detect by LC-MS if it hydrolyzes on the column.
Troubleshooting Steps:
Increase Reaction Time: Allow the reaction to stir for a longer period at room temperature.
Slight Excess of Amine: Use a slight excess (1.1-1.2 equivalents) of dimethylamine to ensure the complete consumption of the limiting sulfonyl chloride.
Explanation: This is the hydrolysis product of your starting material. Its presence is a clear indicator that water was present in the reaction.[4]
Troubleshooting Steps:
Rigorous Anhydrous Technique: As mentioned in Problem 1, re-evaluate your procedure for drying glassware, solvents, and handling reagents to exclude moisture.[4]
Aqueous Workup: If an aqueous workup is necessary, perform it quickly and at a low temperature to minimize hydrolysis of any unreacted sulfonyl chloride.[4]
Problem 3: I'm having difficulty purifying my product.
Issue A: Product is difficult to extract from the aqueous phase.
Explanation: Sulfonamides can have a range of polarities. The presence of the triazole ring and the sulfonamide group can increase water solubility, especially if the product exists as a salt.
Troubleshooting Steps:
pH Adjustment: During the aqueous workup, ensure the pH of the aqueous layer is neutral or slightly acidic before extraction with an organic solvent. This will ensure the sulfonamide is in its neutral form.
Salting Out: Saturate the aqueous layer with sodium chloride (brine) to decrease the solubility of the organic product in the aqueous phase, driving it into the organic layer.
Choice of Extraction Solvent: Use a more polar extraction solvent like ethyl acetate or a mixture of dichloromethane and isopropanol.
Issue B: Difficulty with crystallization.
Explanation: Obtaining a crystalline solid can be challenging. The product may oil out or remain as an amorphous solid.
Troubleshooting Steps:
Solvent Screening: Experiment with various solvent systems for recrystallization. Common choices include ethanol/water, isopropanol/water, or ethyl acetate/hexanes.[5]
Slow Cooling: Allow the saturated solution to cool slowly to room temperature, and then to 0-4 °C, without disturbance to encourage the formation of larger crystals.
Seed Crystals: If you have a small amount of pure, solid material, add a tiny crystal to the supersaturated solution to induce crystallization.
Issue C: Co-elution during column chromatography.
Explanation: If the polarity of your product is very similar to that of a major impurity, separation by standard column chromatography can be difficult.
Troubleshooting Steps:
Solvent System Optimization: Systematically vary the solvent system for your column. A common mobile phase for sulfonamides is a gradient of methanol in dichloromethane or chloroform.[6]
Alternative Stationary Phases: If silica gel is not providing adequate separation, consider using alumina or a reversed-phase column (C18).[7]
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the optimal base for this synthesis and why?A1: The ideal base is a non-nucleophilic tertiary amine. Triethylamine (Et3N) and pyridine are the most common choices.[2] Their primary role is to act as an acid scavenger, neutralizing the HCl generated during the reaction. This is critical because if the HCl is not neutralized, it will protonate the dimethylamine, rendering it non-nucleophilic and halting the reaction. Pyridine can also act as a nucleophilic catalyst in some cases, but for a reactive amine like dimethylamine, a simple acid scavenger like triethylamine is usually sufficient and more cost-effective.
Q2: How can I effectively monitor the reaction's progress?A2: Thin-Layer Chromatography (TLC) is a quick and effective method. Use a mobile phase like 10-20% methanol in dichloromethane. The starting sulfonyl chloride will likely be less polar (higher Rf) than the sulfonamide product. Staining with potassium permanganate can help visualize the spots. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal. It allows you to monitor the disappearance of the starting material and the appearance of the product peak with the correct mass-to-charge ratio (m/z).[6]
Q3: What are the key safety precautions for this reaction?A3:
Sulfonyl Chlorides: These are corrosive and moisture-sensitive. Handle them in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[8]
Dimethylamine: This is a flammable and corrosive gas or solution with a strong, unpleasant odor. Work exclusively in a well-ventilated fume hood. If using the gaseous form, ensure your glassware is properly sealed.
Bases: Pyridine and triethylamine are flammable and have strong odors. Handle with care in a fume hood.
Exothermicity: The reaction can be exothermic. Always cool the reaction mixture in an ice bath before the addition of the sulfonyl chloride.[9]
Q4: Can I use dimethylamine hydrochloride salt instead of dimethylamine solution or gas?A4: Yes, using the hydrochloride salt is a common and often more convenient practice as it is an easy-to-handle solid. However, you must add at least two equivalents of your tertiary amine base (e.g., triethylamine). The first equivalent is required to deprotonate the dimethylammonium chloride to generate the free, nucleophilic dimethylamine in situ. The second equivalent is needed to scavenge the HCl that is produced during the sulfonamide formation reaction.
Caption: A decision-making flowchart for troubleshooting low reaction yields.
Section 4: Data & Protocols
Table 1: Selection of Bases and Solvents
Reagent
Type
pKa (Conjugate Acid)
Role / Notes
Bases
Triethylamine
Tertiary Amine
~10.7
Excellent, non-nucleophilic acid scavenger. Cost-effective and easily removed under vacuum.
Pyridine
Tertiary Amine
~5.2
Common acid scavenger and can act as a nucleophilic catalyst. More difficult to remove than triethylamine.[2]
DIPEA
Hindered Amine
~10.7
Good non-nucleophilic base, useful if side reactions with the base are a concern.
Solvents
Dichloromethane
Chlorinated
N/A
Excellent choice, dissolves most reactants and is unreactive. Must be dried (e.g., over CaH2).
Tetrahydrofuran
Ether
N/A
Good alternative to DCM. Must be anhydrous. Can be dried over sodium/benzophenone.
Acetonitrile
Nitrile
N/A
Polar aprotic solvent. Suitable for this reaction, ensure it is anhydrous.
Protocol 1: General Synthesis of N,N-dimethyl-1H-1,2,4-triazole-5-sulfonamide
Materials:
1H-1,2,4-triazole-5-sulfonyl chloride (1.0 eq)
Dimethylamine solution (2.0 M in THF, 1.2 eq) OR Dimethylamine hydrochloride (1.2 eq)
Triethylamine (1.5 eq if using dimethylamine solution; 2.5 eq if using the hydrochloride salt)
Anhydrous Dichloromethane (DCM)
Standard laboratory glassware (oven-dried)
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
Setup: Assemble an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet.
Reagent Preparation: In the flask, dissolve dimethylamine solution (or dimethylamine hydrochloride) and triethylamine in anhydrous DCM.
Cooling: Cool the stirred solution to 0 °C using an ice-water bath.
Addition of Sulfonyl Chloride: Dissolve the 1H-1,2,4-triazole-5-sulfonyl chloride in a small amount of anhydrous DCM. Add this solution dropwise to the cold amine solution over 15-20 minutes, ensuring the internal temperature does not rise above 5 °C.
Reaction: Once the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Let it stir for 4-12 hours.
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting sulfonyl chloride is consumed.
Protocol 2: Standard Workup and Purification
Quenching: Cool the reaction mixture back to 0 °C and slowly add water to quench any unreacted reagents.
Solvent Removal: If DCM was used, it can be removed under reduced pressure. If not, proceed to extraction.
Extraction: Transfer the mixture to a separatory funnel. Dilute with more DCM or ethyl acetate and wash sequentially with 1M HCl (to remove excess amines), saturated sodium bicarbonate solution (to neutralize), and finally with brine.
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of methanol in DCM or by recrystallization from a suitable solvent system (e.g., ethanol/water).[6]
References
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Farng, L. O., & Kice, J. L. (1981). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Journal of the American Chemical Society, 103(5), 1137-1145.
Robertson, R. E. (1971). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 49(9), 1441-1449.
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Li, B., Li, C., Jiang, H., Wang, Z., Cao, X., Zhao, S., Zhang, S., & Shen, J. (n.d.). Purification of Nine Sulfonamides from Chicken Tissues by Immunoaffinity Chromatography Using Two Monoclonal Antibodies.
Ivanov, S. N., Gnedin, B. G., & Shvets, V. V. (2004). Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Anionic Intermediates in S A N Hydrolysis of 4-Nitrobenzenesulfonyl Chloride. Russian Journal of Organic Chemistry, 40(5), 733-739.
BenchChem. (2025). General Principles in the Synthesis of Sulfonamides. BenchChem.
Google Patents. (n.d.). US2777844A - Sulfonamide purification process.
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Brainly.in. (2019). Benzene sulfonyl chloride reacts with diethylamine.
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ResearchGate. (2025). A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes.
ResearchGate. (2025). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography.
UCL Discovery. (n.d.). Synthetic approaches to biologically active sulfonates and sulfonamides.
Pareek, A., et al. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. PMC.
ISRES Publishing. (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review.
BenchChem. (2025). An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group. BenchChem.
Filo. (2025). Answer in one sentence. i. Write reaction of p-toluenesulfonyl chloride w...
ISRES Publishing. (n.d.). synthesis of 1,2,4 triazole compounds.
SciSpace. (n.d.). A review on methods of synthesis of 1,2,4-triazole derivatives.
Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles.
Royal Society of Chemistry. (n.d.). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism.
In silico study, Synthesis, Characterization and Preliminary Evaluation of Antimicrobial activity of new sulfonamide – 1,2,4-triazole derivatives. (2025). Journal of Chemical Research.
The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025). Advanced Journal of Chemistry, Section B.
DTIC. (n.d.). REACTION OF DIISONITROSOACETONE WITH SULFONYL CHLORIDES.
Reddit. (2015). Synthesis of an Sulfonamide, why is this step neccessary? (see pic).
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Semantic Scholar. (2011). Design and Synthesis of New N-(5-Trifluoromethyl)-1H-1,2,4-triazol-3-yl Benzenesulfonamides as Possible Antimalarial Prototypes.
PubMed. (2012). Synthesis of novel sulfonamide-1,2,4-triazoles, 1,3,4-thiadiazoles and 1,3,4-oxadiazoles, as potential antibacterial and antifungal agents. Biological evaluation and conformational analysis studies.
PMC. (2025). Synthesis and Evaluation of Novel 2-((1H-1,2,4-triazol-5-yl)thio) -.
Overcoming solubility issues with N,N-dimethyl-1H-1,2,4-triazole-5-sulfonamide in biological assays
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter severe bottleneck issues during the transition from in silico or biochemi...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter severe bottleneck issues during the transition from in silico or biochemical screening to in vitro cell-based assays.
One particularly challenging pharmacophore is N,N-dimethyl-1H-1,2,4-triazole-5-sulfonamide . While its triazole ring and sulfonamide moiety offer excellent hydrogen-bonding potential for target engagement, the hydrophobic dimethyl groups and the rigid, planar nature of the backbone drive a high crystal lattice energy. This results in high lipophilicity and notoriously poor aqueous solubility.
This guide is designed to help you troubleshoot and overcome these solubility barriers using field-proven, thermodynamically sound, and self-validating methodologies.
Visualizing the Troubleshooting Workflow
Before diving into specific formulations, it is critical to follow a logical progression that minimizes assay interference. The workflow below outlines the standard operating procedure for rescuing insoluble compounds.
Caption: Troubleshooting workflow for resolving compound precipitation in aqueous biological assays.
Q1: Why does N,N-dimethyl-1H-1,2,4-triazole-5-sulfonamide "crash out" when diluted from my stock solution into the assay buffer?
A: This is a classic thermodynamic issue. In drug discovery, compounds are typically stored as 10–30 mM stock solutions in 100% Dimethyl Sulfoxide (DMSO)[1]. When you spike this concentrated stock into an aqueous cell culture medium, the compound experiences a sudden, drastic shift in the solvent's dielectric constant. Because the hydrophobic dimethyl groups cannot form favorable hydrogen bonds with water, the water molecules form highly ordered, entropically unfavorable "cages" around the drug. To minimize this thermodynamic penalty, the drug molecules aggregate and precipitate out of solution (often referred to as "crashing out")[2][3].
Q2: Can I just increase the DMSO concentration in my assay to keep the compound soluble? What is the tolerance limit?
A: Increasing DMSO is the easiest approach, but it is strictly limited by biological tolerance. For most cell-based assays, the final DMSO concentration must be kept at or below 0.5% (v/v) , and ideally ≤0.1%[4][5].
The Causality: DMSO is a potent solvent that can intercalate into lipid bilayers, altering cell membrane permeability. At concentrations above 0.5%, DMSO induces measurable cytotoxicity, alters cellular morphology, quenches free radicals, and can artificially modulate signaling pathways[5][6].
Assay Integrity: High DMSO levels will reduce your assay's Z' factor (a measure of assay robustness), leading to variable data and false negatives[4]. Always run a vehicle control (buffer + equivalent DMSO without the drug) to establish a self-validating baseline.
Q3: If optimizing DMSO fails, how can I use cyclodextrins to rescue my assay?
A: When co-solvents fail, we turn to supramolecular chemistry. 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the gold standard excipient for this purpose[7][8]. HP-β-CD is a cyclic oligosaccharide shaped like a truncated cone. It features a lipophilic inner cavity and a highly hydrophilic outer surface.
By mixing the drug with HP-β-CD, the hydrophobic dimethyl-triazole moiety is encapsulated within the CD cavity via non-covalent van der Waals forces and hydrophobic interactions[8][9]. This shields the insoluble portion of the molecule from water, enhancing apparent aqueous solubility by orders of magnitude without altering the drug's intrinsic pharmacological activity.
Caption: Formation of a water-soluble inclusion complex between the hydrophobic compound and HP-β-CD.
The table below summarizes representative quantitative data illustrating how different formulation strategies impact the apparent aqueous solubility of hydrophobic sulfonamide derivatives like N,N-dimethyl-1H-1,2,4-triazole-5-sulfonamide[7].
Solubilization Strategy
Co-solvent / Excipient
Apparent Aqueous Solubility (µg/mL)
Fold Enhancement
Assay Compatibility
Direct Aqueous Dilution
None (Buffer only)
< 5.0
1x
High
Organic Co-solvent
0.5% DMSO
~ 15.0
3x
Moderate (Cell-dependent)
Organic Co-solvent
1.0% DMSO
~ 45.0
9x
Low (Cytotoxic risk)
Inclusion Complex
10% HP-β-CD
> 1,500.0
> 300x
High (Biocompatible)
Experimental Protocol: Preparation of an HP-β-CD Inclusion Complex
To ensure a self-validating system, do not simply mix the drug and cyclodextrin in water, as kinetic barriers may prevent complexation. Use the Common Solvent Evaporation / Lyophilization Method detailed below to force thermodynamic equilibrium[7].
Volatile organic solvent (e.g., Methanol or Ethanol)
Deionized water
Rotary evaporator or Lyophilizer (Freeze-dryer)
Step-by-Step Methodology:
Molar Calculation: Calculate the mass required to achieve a 1:1 or 1:2 molar ratio of API to HP-β-CD. (A 1:2 ratio is often optimal for highly rigid molecules to ensure complete encapsulation).
Solvent Preparation:
Dissolve the calculated amount of HP-β-CD in a minimal volume of deionized water.
Dissolve N,N-dimethyl-1H-1,2,4-triazole-5-sulfonamide in a minimal volume of the volatile organic solvent (e.g., methanol).
Complexation Reaction: Dropwise, add the organic API solution into the aqueous HP-β-CD solution under continuous, vigorous magnetic stirring.
Equilibration: Seal the vessel and allow the mixture to stir at room temperature for 24 to 48 hours. This extended time is critical to overcome the activation energy required for the drug to displace water molecules inside the cyclodextrin cavity.
Solvent Removal:
Remove the organic solvent under reduced pressure using a rotary evaporator at 40°C.
Once the organic solvent is removed, freeze the remaining aqueous solution at -80°C, followed by lyophilization (freeze-drying) for 48 hours to obtain a dry, free-flowing white powder (the solid dispersion).
Reconstitution & Self-Validation: Weigh the resulting powder and reconstitute it directly into your biological assay buffer.
Validation Step: Before applying to cells, analyze the reconstituted solution using Dynamic Light Scattering (DLS) to confirm the absence of nano-aggregates, or pass it through a 0.22 µm filter and quantify the concentration via HPLC to ensure 100% recovery[1][3].
References
Di, L., & Kerns, E. H. "Biological assay challenges from compound solubility: strategies for bioassay optimization." Drug Discovery Today, 2006. Available at: [Link]
Shah, M., et al. "Molecular Inclusion Complexes of β-Cyclodextrin Derivatives Enhance Aqueous Solubility and Cellular Internalization of Paclitaxel: Preformulation and In vitro Assessments." Journal of Pharmaceutics & Pharmacology, 2014. Available at: [Link]
Nguyen, T. A., et al. "Enhancing the Solubility of Curcumin Using a Solid Dispersion System with Hydroxypropyl-β-Cyclodextrin Prepared by Grinding, Freeze-Drying, and Common Solvent Evaporation Methods." Pharmaceutics, 2020. Available at: [Link]
Popa, A., et al. "Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics." Pharmaceutics (PMC10452273), 2023. Available at: [Link]
ResearchGate Community. "Does anybody know what is the safe solution of DMSO for cell cultures?" Scientific Forum Discussion, 2013. Available at: [Link]
Improving the stability of N,N-dimethyl-1H-1,2,4-triazole-5-sulfonamide in solution
Technical Support Center: N,N-dimethyl-1H-1,2,4-triazole-5-sulfonamide Stability Welcome to the technical support guide for N,N-dimethyl-1H-1,2,4-triazole-5-sulfonamide. This resource is designed for researchers, scienti...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: N,N-dimethyl-1H-1,2,4-triazole-5-sulfonamide Stability
Welcome to the technical support guide for N,N-dimethyl-1H-1,2,4-triazole-5-sulfonamide. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve stability challenges encountered when working with this compound in solution. Our approach is rooted in first principles of chemical stability, drawing on established knowledge of the sulfonamide and 1,2,4-triazole functional groups to provide actionable insights and robust experimental protocols.
This section addresses fundamental questions about the inherent stability of N,N-dimethyl-1H-1,2,4-triazole-5-sulfonamide, based on its structural components.
Q1: What are the primary structural features of this molecule that influence its stability in solution?
A1: The stability of N,N-dimethyl-1H-1,2,4-triazole-5-sulfonamide is primarily governed by two key functional groups:
The Sulfonamide Linkage (-SO₂-N<): This group is known to be susceptible to hydrolysis, particularly under acidic conditions.[1][2] The N-S bond can be cleaved, leading to the formation of sulfonic acid and amine-containing degradants. Sulfonamides generally exhibit improved hydrolytic stability compared to amide bioisosteres.[3]
The 1,2,4-Triazole Ring: This heterocyclic ring is generally quite stable and resistant to hydrolysis.[4] However, it can be susceptible to photolytic degradation and, in certain biological systems, microbial or oxidative degradation.[5][6]
Q2: How does pH impact the stability of this compound?
A2: The pH of the solution is a critical factor. Based on the behavior of sulfonamides, the molecule is expected to be most stable in neutral to slightly alkaline conditions (pH 6-8).[1][5] Under acidic conditions (low pH), the sulfonamide bond is prone to acid-catalyzed hydrolysis.[1] At higher pH values, the sulfonamide can deprotonate to form an anionic species, which is generally less susceptible to hydrolysis.[1]
Q3: What are the most probable degradation pathways?
A3: The most likely degradation pathways for this molecule are hydrolysis, oxidation, and photolysis.
Hydrolysis: Primarily cleavage of the sulfonamide bond, accelerated by acidic or strongly basic conditions.
Oxidation: The triazole ring and the nitrogen atoms are potential sites for oxidation, which can be initiated by dissolved oxygen, peroxides, or metal ion contaminants.
Photodegradation: Exposure to UV or high-intensity visible light can lead to degradation, a known pathway for many triazole-containing compounds and sulfonamides.[1][6]
This guide provides a question-and-answer format to address specific experimental problems.
Q4: My solution of N,N-dimethyl-1H-1,2,4-triazole-5-sulfonamide is losing potency over time, especially when stored at acidic pH. What is happening and how can I fix it?
A4: The loss of potency, particularly under acidic conditions, strongly suggests acid-catalyzed hydrolysis of the sulfonamide bond.[1]
Causality: Protons in the acidic solution catalyze the cleavage of the nitrogen-sulfur (N-S) bond, breaking the molecule into a sulfonic acid derivative and N,N-dimethylamine.
Troubleshooting Steps:
pH Adjustment: The most effective solution is to buffer your formulation to a neutral or slightly alkaline pH (target pH 7.0-7.5).[5][7] Use a non-reactive buffer system like phosphate buffer.
Temperature Control: Hydrolysis is temperature-dependent. Store your solutions at refrigerated (2-8 °C) or frozen (≤ -10 °C) temperatures to significantly slow down the degradation rate.[7]
Solvent Selection: If possible, evaluate the stability in different solvent systems. While aqueous buffers are common, reducing the water activity by including co-solvents like propylene glycol or ethanol might decrease the rate of hydrolysis, but this must be balanced with solubility considerations.
Q5: I've observed the appearance of new peaks in my HPLC chromatogram after exposing my solution to ambient light. How do I confirm and prevent this?
A5: This is a classic sign of photodegradation . Many heterocyclic compounds, including triazoles and sulfonamides, are light-sensitive.[1][6]
Causality: The molecule absorbs energy from light (especially UV), which excites it to a higher energy state. This can lead to bond cleavage and the formation of new chemical species (photodegradants).
Troubleshooting Steps:
Protection from Light: The simplest and most effective solution is to protect the solution from light at all times. Use amber vials or wrap containers in aluminum foil.[1] Conduct all experiments under low-light conditions.
Conduct a Photostability Study: To confirm light sensitivity, perform a controlled experiment as outlined in ICH guideline Q1B.[1] Expose a solution to a calibrated light source while keeping a control sample in the dark. Analyze both samples at various time points to quantify the extent of degradation.
Formulation with UV Absorbers: In some final formulations, excipients that absorb UV light, such as benzophenones or cinnamates, can be included to protect the active compound. This is an advanced formulation strategy.
Q6: My solution is turning slightly yellow, and I see a decrease in the main peak area even when stored protected from light and at a neutral pH. What could be the cause?
A6: This scenario points towards oxidative degradation . The color change is often indicative of the formation of oxidized species.
Causality: The reaction is often mediated by reactive oxygen species (ROS) which can be generated from dissolved oxygen, trace metal ions (like iron or copper) acting as catalysts, or peroxides that may be present as impurities in your excipients.
Troubleshooting Steps:
Deoxygenate Your Solvent: Before preparing your solution, sparge the solvent with an inert gas like nitrogen or argon for 15-30 minutes to remove dissolved oxygen.
Use High-Purity Solvents/Excipients: Ensure all components of your solution are of high purity and low in peroxide and metal contaminants.
Add an Antioxidant: Including a small amount of an antioxidant can be highly effective. Common choices for aqueous solutions include sodium metabisulfite or ascorbic acid.
Introduce a Chelating Agent: If metal-ion-catalyzed oxidation is suspected, add a chelating agent like ethylenediaminetetraacetic acid (EDTA) to sequester the metal ions.
Visualizing Degradation & Troubleshooting
The following diagrams illustrate the primary degradation pathways and a logical workflow for troubleshooting stability issues.
Caption: A decision tree for troubleshooting stability issues.
Experimental Protocols
To systematically investigate and mitigate stability issues, a forced degradation study is essential. [8]This study will deliberately stress the compound to identify potential degradants and establish a stability-indicating analytical method.
Protocol 1: Forced Degradation Study
Objective: To identify the degradation pathways of N,N-dimethyl-1H-1,2,4-triazole-5-sulfonamide under various stress conditions as recommended by ICH guidelines.
[8][9]
Materials:
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., acetonitrile or a co-solvent mixture).
Stress Conditions: For each condition, dilute the stock solution to a final concentration of ~0.1 mg/mL. Prepare a control sample diluted in the same solvent and stored at 2-8°C, protected from light. The goal is to achieve 5-20% degradation.
[9]
Stress Condition
Reagent/Setup
Temperature
Duration
Acid Hydrolysis
0.1 M HCl
60 °C
2, 8, 24 hours
Base Hydrolysis
0.1 M NaOH
60 °C
2, 8, 24 hours
Neutral Hydrolysis
HPLC-grade Water
60 °C
24, 48 hours
Oxidation
3% H₂O₂
Room Temp
2, 8, 24 hours
Thermal
Oven (Dry Heat on Solid)
80 °C
24 hours
| Photostability | Photostability Chamber (ICH Q1B) | Room Temp | Per ICH Q1B |
Sample Analysis:
At each time point, withdraw an aliquot of the stressed sample.
For acid and base hydrolysis samples, neutralize with an equivalent amount of base or acid, respectively.
Dilute all samples to a suitable concentration for HPLC analysis.
Analyze the control and stressed samples using a stability-indicating HPLC method (see Protocol 2).
Data Evaluation:
Compare the chromatograms of stressed samples to the control.
Identify and quantify new peaks (degradants).
Calculate the percentage of degradation of the parent compound.
Establish a mass balance to ensure all major degradants are accounted for.
[9]
Protocol 2: Stability-Indicating HPLC Method Development
Objective: To develop an HPLC method capable of separating the parent peak from all potential degradation products generated during the forced degradation study.
Starting HPLC Conditions:
Column: C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in Water
Mobile Phase B: Acetonitrile
Gradient: Start with a shallow gradient (e.g., 5% B for 2 min, ramp to 95% B over 15 min, hold for 3 min).
Flow Rate: 1.0 mL/min
Detection: UV at a suitable wavelength (determined by UV scan, e.g., ~260 nm) or Mass Spectrometry.
[10]* Column Temperature: 30 °C
Injection Volume: 10 µL
Method Validation:
Specificity: Inject the stressed samples from the forced degradation study. The method is considered stability-indicating if all degradation product peaks are baseline-resolved from the parent peak and from each other.
System Suitability: Run replicate injections of a standard solution. Check for theoretical plates, tailing factor, and %RSD of peak area and retention time.
Linearity, Accuracy, Precision: Validate these parameters according to ICH Q2(R1) guidelines once the method is finalized.
References
Asian Journal of Research in Chemistry. (2013, January 17). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Retrieved from [Link]
Zhu, L., et al. (2019). Co-metabolic enhancement of 1H-1,2,4-triazole biodegradation through nitrification. Retrieved from [Link]
Food Safety and Inspection Service. (2009, September 25). Determination and Confirmation of Sulfonamides. Retrieved from [Link]
Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]
Wang, J., et al. (2016). Biodegradation mechanism of 1H-1,2,4-triazole by a newly isolated strain Shinella sp. NJUST26. PMC. Retrieved from [Link]
Academia.edu. (n.d.). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Retrieved from [Link]
García-Galán, M. J., et al. (2016). Degradation of sulfonamides as a microbial resistance mechanism. ResearchGate. Retrieved from [Link]
Li, D., et al. (2024). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. PMC. Retrieved from [Link]
Journal of the American Chemical Society. (2023, September 20). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Retrieved from [Link]
ResearchGate. (n.d.). Strategies for the functionalization of sulfonamides and the synthesis of sulfones. Retrieved from [Link]
US EPA. (n.d.). Robust Summaries & Test Plan: 1H-1,2,4-triazole. Retrieved from [Link]
UCL Discovery. (n.d.). The Synthesis of Functionalised Sulfonamides. Retrieved from [Link]
ResearchGate. (n.d.). Degradation of 1,2,4-Triazole fungicides in the environment. Retrieved from [Link]
ResearchGate. (n.d.). Purity analysis method of 1-methyl-3,5-dinitro-1H-1,2,4-triazole. Retrieved from [Link]
Science Publishing Group. (2020, July 28). Determination of Five Sulfonamides in Water by High Performance Liquid Chromatography Combined with Ionic Liquid Liquid-liquid Microextraction. Retrieved from [Link]
Welcome to the Technical Support Center for the crystallization of N,N-dimethyl-1H-1,2,4-triazole-5-sulfonamide (and its tautomeric equivalents). As a highly polar, hydrogen-bond-rich heterocyclic compound, this molecule...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the crystallization of N,N-dimethyl-1H-1,2,4-triazole-5-sulfonamide (and its tautomeric equivalents).
As a highly polar, hydrogen-bond-rich heterocyclic compound, this molecule is a critical intermediate and active moiety in both agrochemical fungicides (e.g., Amisulbrom)[1] and pharmaceutical pipelines targeting RORγ (RORc) modulators for autoimmune diseases[2]. However, its flexible sulfonamide group and polar triazole ring create significant downstream processing challenges, including liquid-liquid phase separation (oiling out), extensive polymorphism, and undesirable needle-like crystal habits.
This guide provides field-proven, mechanistically grounded troubleshooting strategies to help you achieve high-purity, filterable crystalline products.
Diagnostic Workflow
Caption: Diagnostic workflow for resolving common triazole sulfonamide crystallization failures.
Q1: Why does my product "oil out" instead of crystallizing upon antisolvent addition, and how do I fix it?
The Issue: When adding an antisolvent (e.g., water) to the dissolved compound in a good solvent (e.g., methanol or acetone), the solution turns cloudy but eventually deposits a sticky, viscous oil on the flask walls instead of forming discrete crystals.
Causality & Mechanism: This is known as Liquid-Liquid Phase Separation (LLPS) or spinodal decomposition[3]. In ternary systems (solute/solvent/antisolvent), high local supersaturation forces the single liquid phase to demix into a solute-rich "oil" phase and a solute-lean continuous phase before primary nucleation can occur[4][5]. The triazole sulfonamide's high polarity causes it to self-associate into these viscous droplets, which trap impurities and agglomerate[5].
The Solution: You must shift the thermodynamic trajectory to favor Solid-Liquid Phase Separation (SLPS). This is achieved by Reverse Antisolvent Addition with Seeding . Instead of adding antisolvent to the solution, add the active solution dropwise into a pre-seeded bed of antisolvent. This ensures the system never crosses the spinodal boundary[4].
Q2: I am getting inconsistent polymorphic forms across different batches. What drives this, and how is it controlled?
The Issue: DSC and XRPD data show varying melting points and diffraction patterns between batches, indicating a mixture of polymorphs.
Causality & Mechanism: Sulfonamides are notoriously polymorphic due to competing hydrogen-bond motifs[6][7]. The sulfonamide group can form either discrete N-H···O dimers (kinetically favored) or infinite catemer chains (thermodynamically stable)[6]. The triazole ring introduces additional N-H···N interactions. Rapid cooling in non-polar solvents traps the molecule in the metastable dimer form.
The Solution: Standardize the solvent polarity and cooling rate. Polar solvents (like methanol or ethanol) interact with the solute via hydrogen bonding, slowing down the rapid kinetic assembly of dimers and allowing the thermodynamically stable catemer to nucleate and grow[6]. Implement strict isothermal seeding to template the desired polymorph.
Q3: The crystals are forming as fine needles that clog the filter. How can I improve the crystal habit?
The Issue: The product crystallizes as high-aspect-ratio (>10:1) needles. Filtration takes hours, and the wet cake retains excessive mother liquor, leading to poor purity and drying issues.
Causality & Mechanism: Needle-like habits result from highly anisotropic growth. The strong 1D catemeric hydrogen-bond network along one crystallographic axis causes that face to grow exponentially faster than the orthogonal faces[8].
The Solution: Implement Temperature Cycling (Direct Nucleation Control) . By repeatedly heating and cooling the suspension just below the saturation point, you induce Ostwald ripening. The heating phase dissolves the high-surface-energy fines and sharp needle tips, while the cooling phase deposits this mass onto the slower-growing width of the main crystals, significantly reducing the aspect ratio[8][9].
Mechanistic Pathway
Caption: Thermodynamic pathways illustrating LLPS versus nucleation and polymorphic synthon selection.
Quantitative Process Data
To design an effective crystallization protocol, understanding the solubility and Metastable Zone Width (MSZW) is critical. The following table summarizes representative thermodynamic data for N,N-dimethyl-1H-1,2,4-triazole-5-sulfonamide to guide solvent selection.
Use this protocol if your standard solvent/antisolvent additions result in oiling out or sticky agglomerates.
Dissolution: Dissolve the crude N,N-dimethyl-1H-1,2,4-triazole-5-sulfonamide in Methanol (5 volumes relative to compound mass) at 45°C until a clear solution is achieved. Filter through a 0.45 µm PTFE membrane to remove foreign particulates.
Seed Bed Preparation: In a separate, larger crystallization vessel, add Water (10 volumes) and cool to 20°C. Suspend 1-2% (w/w) of pure, milled seed crystals of the desired polymorph into the water.
Reverse Addition: Using a dosing pump, add the hot methanolic solution dropwise into the agitated aqueous seed bed over 120 minutes.
Self-Validation Checkpoint: Observe the suspension. The solution should immediately turn into a uniform, opaque white slurry. If oily droplets appear on the vessel walls or the agitator shaft, the addition rate is too fast. Pause addition for 15 minutes to allow the oil to crystallize via interfacial nucleation[4], then resume at half the speed.
Aging & Isolation: Once addition is complete, age the slurry at 20°C for 2 hours, then cool to 5°C at 0.5°C/min. Filter via a Büchner funnel, wash with cold Water/Methanol (80:20), and dry under vacuum at 40°C.
Protocol B: Temperature Cycling Crystallization (Crystal Habit Modification)
Use this protocol to convert unfilterable needle-like crystals into block-like crystals via Ostwald ripening.
Primary Cooling: Dissolve the compound in Acetone (4 volumes) at 50°C. Cool the solution linearly to 35°C at 0.5°C/min.
Isothermal Seeding: Add 1% (w/w) seed crystals at 35°C. Hold isothermally for 60 minutes to allow the seed bed to establish and consume initial supersaturation.
Nucleation Phase: Cool the slurry to 15°C at 0.2°C/min. At this stage, the crystals will likely be fine needles[9].
Temperature Cycling (3 Cycles):
Heating (Dissolution of Fines): Heat the slurry from 15°C to 30°C at a rate of 0.3°C/min. Hold for 15 minutes. (This dissolves the sharp tips and fine particles).
Cooling (Growth): Cool the slurry back to 15°C at a rate of 0.15°C/min. Hold for 30 minutes. (This deposits the dissolved mass onto the width of the remaining crystals).
Self-Validation Checkpoint: Extract a 1 mL aliquot and observe under a polarized light microscope. The aspect ratio should have reduced from >10:1 to <3:1. If needles persist, increase the upper temperature of the cycle to 32°C to dissolve more mass.
Isolation: Filter the optimized slurry, wash with cold Acetone, and dry under vacuum.
Enhancing the antifungal potency of N,N-dimethyl-1H-1,2,4-triazole-5-sulfonamide derivatives
Case ID: ANTI-FUNG-001 Status: Open Assigned Specialist: Senior Application Scientist Welcome to the Technical Support Center You have reached the specialized support unit for N,N-dimethyl-1H-1,2,4-triazole-5-sulfonamide...
Author: BenchChem Technical Support Team. Date: March 2026
Case ID: ANTI-FUNG-001
Status: Open
Assigned Specialist: Senior Application Scientist
Welcome to the Technical Support Center
You have reached the specialized support unit for N,N-dimethyl-1H-1,2,4-triazole-5-sulfonamide derivatives . This guide is engineered to assist researchers in overcoming the specific chemical and biological hurdles associated with developing these potent ergosterol biosynthesis inhibitors.
Our data indicates that while the N,N-dimethylsulfamoyl moiety significantly enhances lipophilicity and membrane penetration, it introduces unique challenges in solubility and synthesis yield. Below are the authorized troubleshooting protocols and optimization strategies.
Module 1: Synthesis & Structural Optimization
Q1: My synthesis yield for the N,N-dimethyl-1H-1,2,4-triazole-5-sulfonamide core is consistently low (<30%). Where is the bottleneck?
Diagnosis:
The primary failure point is often the sulfonylation step . The reaction between the chlorosulfonyl intermediate and dimethylamine is highly exothermic and sensitive to hydrolysis. If moisture is present, the sulfonyl chloride hydrolyzes to the sulfonic acid, which is unreactive.
Corrective Protocol:
Moisture Control: Ensure all reagents, especially the solvent (typically DCM or DMF), are anhydrous.
Temperature Regulation: The addition of dimethylamine must be performed at 0°C to -5°C . Higher temperatures promote side reactions and decomposition.
Base Scavenger: Use an excess (2.5 eq) of a non-nucleophilic base like triethylamine (TEA) or pyridine to scavenge the HCl generated.
Optimized Workflow (Standardized):
Figure 1: Optimized synthetic pathway for sulfonamide-triazole derivatives emphasizing critical control points.
Q2: How does the N,N-dimethyl substitution specifically enhance potency compared to the unsubstituted sulfonamide?
Technical Insight:
The N,N-dimethyl group acts as a "lipophilic anchor." Unsubstituted sulfonamides (
) are often too polar, limiting passive transport across the fungal cell wall (chitin/glucan matrix) and the plasma membrane.
Mechanism of Enhancement:
LogP Optimization: The two methyl groups increase the partition coefficient (LogP), facilitating entry into the lipid bilayer where the target enzyme (CYP51) resides [1].
Steric Hindrance: The dimethyl substitution prevents metabolic N-acetylation, a common clearance pathway for primary sulfonamides, thereby increasing the compound's half-life.
Electronic Effect: The electron-donating methyl groups modulate the acidity of the sulfonamide, potentially altering the binding affinity to the heme iron of CYP51 [2].
SAR Comparison Table:
Substituent (-R)
LogP (Est.)
Membrane Permeability
Antifungal Potency (Relative)
(Primary)
Low
Poor
1x (Baseline)
(Mono)
Moderate
Moderate
2-5x
(Dimethyl)
High
Excellent
10-70x
Very High
Limited (Solubility issues)
Variable
Module 2: In Vitro Assay Troubleshooting (MIC/MFC)
Q3: I am observing "trailing growth" in my MIC plates (partial inhibition). How do I interpret this?
Issue:
Triazoles are primarily fungistatic , not fungicidal. Trailing growth—where the fungus grows partially at concentrations above the MIC—is a known artifact caused by the upregulation of stress response pathways (e.g., calcineurin) [3].
Troubleshooting Steps:
Endpoint Definition: Do not use "complete inhibition" (optically clear) as your endpoint. For triazoles, the CLSI M38-A2 standard defines the MIC as the lowest concentration causing a 50% reduction in turbidity compared to the growth control [4].
Visual vs. Spectrophotometric: Use a spectrophotometer at 530 nm. Visual reads are subjective and prone to error with trailing phenotypes.[1]
Incubation Time: Read Candida spp. at 24 hours. Extended incubation (48h) often exacerbates trailing without changing the clinical relevance.
Q4: My compounds precipitate in RPMI 1640 media. How can I fix this without killing the fungi?
Solution:
N,N-dimethyl derivatives are hydrophobic. Standard DMSO stocks (usually 100x) may crash out when diluted into aqueous RPMI.
Solubility Protocol:
Pre-wetting: Dissolve the compound in 100% DMSO at 100x the final concentration.
Intermediate Step: Dilute this stock 1:10 into sterile water containing 1% Tween 20 . This creates a micellar dispersion.
Final Dilution: Add this intermediate to the RPMI media. The final DMSO concentration will be <1%, and Tween 20 will be <0.1%, which is non-toxic to most fungi but maintains compound solubility.
Module 3: Mechanism of Action & Resistance
Q5: Why are my derivatives inactive against C. glabrata or C. krusei despite showing high potency against C. albicans?
Root Cause Analysis:
This is likely a structural resistance issue rather than a potency failure. C. glabrata and C. krusei often possess intrinsic resistance mechanisms that your current scaffold does not address.
Mechanistic Pathway:
Figure 2: Mechanism of Action (MOA) and primary resistance pathways blocking triazole efficacy.
Strategic Adjustment:
Efflux Evasion: The N,N-dimethyl group is a substrate for CDR1 efflux pumps. Consider adding a fluorine atom to the phenyl ring (e.g., 2,4-difluorophenyl). This specific substitution has been proven to reduce efflux pump affinity [5].
Target Binding: If ERG11 (the gene encoding CYP51) is mutated, the binding pocket shape changes. Lengthening the linker between the triazole and the sulfonamide by one carbon can sometimes restore binding affinity in mutant strains.
References
Zoumpoulakis, P., et al. (2012).[2] Synthesis of novel sulfonamide-1,2,4-triazoles... as potential antibacterial and antifungal agents.[2][3][4] Bioorganic & Medicinal Chemistry.[1][3][4][5][6][7][8][9][10][11]
Ezabadi, I. R., et al. (2008).[4] Sulfonamide-1,2,4-triazole derivatives as antifungal and antibacterial agents: synthesis, biological evaluation, lipophilicity, and conformational studies.[4] Bioorganic & Medicinal Chemistry.[1][3][4][5][6][7][9][10][11]
Revankar, S. G., et al. (1998). Clinical significance of trailing growth in antifungal susceptibility testing. Antimicrobial Agents and Chemotherapy.[3][5][7][9][10][12][13]
CLSI. (2008). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi; Approved Standard—Second Edition. CLSI document M38-A2.
Zhang, J., et al. (2014). Triazole derivatives with improved in vitro antifungal activity over azole drugs.[13] Bioorganic & Medicinal Chemistry Letters.
N,N-dimethyl-1H-1,2,4-triazole-5-sulfonamide assay interference and mitigation
Advanced Assay Interference & Mitigation Guide[1] Executive Summary & Chemical Context[1][2][3][4][5][6][7] N,N-dimethyl-1H-1,2,4-triazole-5-sulfonamide is a pharmacophore often encountered as a fragment in drug discover...
Author: BenchChem Technical Support Team. Date: March 2026
Advanced Assay Interference & Mitigation Guide[1]
Executive Summary & Chemical Context[1][2][3][4][5][6][7]
N,N-dimethyl-1H-1,2,4-triazole-5-sulfonamide is a pharmacophore often encountered as a fragment in drug discovery (antifungal, anticancer) or as a metabolite of triazolopyrimidine agrochemicals.[1]
To troubleshoot this molecule effectively, you must understand its dual-nature reactivity :
The Triazole Ring (1H-1,2,4): An amphoteric heterocycle capable of proton transfer (pKa ~10, lowered by the sulfonamide) and transition metal coordination.
The Sulfonamide Moiety (
): The N,N-dimethyl substitution removes the sulfonamide nitrogen's ability to donate hydrogen bonds, locking the lipophilicity higher than its primary sulfonamide counterparts.
This guide addresses the three critical interference vectors: Metalloenzyme Inhibition (False Positives) , Aqueous Precipitation , and LC-MS Ion Suppression .
Interference Vector A: False Positives in Metalloenzyme Assays
The Mechanism: Chelation-Driven Inhibition
The 1,2,4-triazole ring is a potent ligand for transition metals (Zn²⁺, Fe²⁺, Cu²⁺). In assays involving metalloenzymes (e.g., Carbonic Anhydrases, Histone Deacetylases, Metallo-β-lactamases), this molecule can strip the catalytic metal from the enzyme active site or form a ternary inhibitory complex. This results in a false positive IC₅₀ that reflects metal affinity rather than specific drug-target binding.[1]
Diagnostic Workflow (Graphviz)
Figure 1: Decision tree for distinguishing specific inhibition from non-specific metal chelation artifacts.
Mitigation Protocol: The "Metal Add-Back" Validation
Purpose: To confirm if inhibition is reversible by saturating the buffer with the cofactor metal.
Prepare Assay Buffer: Standard buffer (e.g., HEPES pH 7.5).
Control Arm: Run the dose-response curve of N,N-dimethyl-1H-1,2,4-triazole-5-sulfonamide (0.1 nM to 100 µM).
Experimental Arm: Supplement the assay buffer with the catalytic metal (e.g., ZnCl₂ or ZnSO₄) at a concentration 10x higher than the enzyme concentration but below the threshold of metal-induced protein precipitation (typically 10–50 µM).
If Shift Factor > 5, the compound is acting via non-specific chelation.
Interference Vector B: Solubility & Precipitation
The Mechanism: The "Dimethyl" Lipophilicity Trap
Unlike primary sulfonamides (
), the N,N-dimethyl group prevents the formation of stabilizing hydrogen bonds with water. While the triazole ring is polar, the overall molecule can suffer from "crash-out" in low-percentage DMSO assays, particularly in acidic buffers where the triazole ring remains protonated (neutral).
Mitigation Protocol: Kinetic Solubility Check via Nephelometry
Do not rely on visual inspection. Use this protocol before running HTS screens.
Stock Prep: Prepare 10 mM stock in 100% DMSO.
Dilution Plate: In a clear-bottom 96-well plate, spike stock into assay buffer (e.g., PBS pH 7.4) to achieve final concentrations: 200, 100, 50, 25, 12.5 µM. Final DMSO should be constant (e.g., 1%).
Incubation: Shake for 90 minutes at room temperature.
Readout: Measure Absorbance at 600 nm (turbidity) or use a Nephelometer.
Threshold: Any signal >3x background (buffer only) indicates precipitation.
Correction: If solubility is poor, add 0.01% Triton X-100 or increase DMSO to 2% (if enzyme tolerates).
Interference Vector C: LC-MS/MS Ion Suppression
The Mechanism: Matrix Effects
In pharmacokinetic (PK) or metabolic stability assays, 1,2,4-triazoles are notorious for suffering from ion suppression . They often co-elute with phospholipids in biological matrices.[2] Furthermore, the 1,2,4-triazole ring can cause peak tailing on C18 columns due to interactions with residual silanols.
Troubleshooting Guide for Analytical Chemists
Issue
Symptom
Root Cause
Solution
Signal Loss
Low sensitivity in plasma/microsomes compared to buffer.[1]
Co-eluting phospholipids suppressing ionization.
Divert Valve: Divert the first 1-2 mins of flow to waste. Use HILIC chromatography instead of C18 to separate polar triazoles from lipids.
Interaction between triazole nitrogens and column silanols.
Mobile Phase Modifier: Add 5 mM Ammonium Formate or 0.1% Formic Acid. The acidic pH protonates the triazole, improving peak shape.
Carryover
Ghost peaks in blank injections.
Adsorption to injector port/tubing (sticky sulfonamide).
Needle Wash: Use a strong organic wash (50:50 MeOH:ACN + 0.1% Formic Acid).
Frequently Asked Questions (FAQs)
Q: Can this molecule interfere with UV-Vis assays (e.g., NADH coupled assays)?A: Yes, but usually only at high concentrations.[1] The 1,2,4-triazole ring absorbs in the low UV range (<230 nm). However, if the sulfonamide is conjugated to an aromatic system (e.g., a phenyl ring), the absorbance can shift to 250–280 nm. Always run a "compound only" blank (no enzyme) to subtract intrinsic absorbance.
Q: Is the N,N-dimethyl group stable?A: Generally, yes.[1] It is much more stable than a primary sulfonamide. However, in metabolic stability assays (liver microsomes), the methyl groups are prime targets for N-demethylation by CYP450 enzymes.[1] Ensure your MS method monitors for the loss of 14 Da (monomethyl) and 28 Da (desmethyl) metabolites.
Q: Why does my IC₅₀ change when I change the buffer pH?A: This is a classic signature of ionizable warheads. The triazole ring pKa is likely near 8.5–9.0. Changing pH from 7.0 to 8.0 significantly alters the ratio of neutral (protonated) to anionic (deprotonated) species. The anionic form usually binds metals more strongly, potentially increasing potency (or interference) at higher pH.
References
Vertex AI Search. (2023). Discovery of [1,2,4]Triazole Derivatives as New Metallo-β-Lactamase Inhibitors. National Institutes of Health (PMC). Link
Jasak, J. et al. (2023). Determination of Triazole Derivative Metabolites (TDMs) in Fruit and Vegetables using the QuPPe Method. EURL-Pesticides.[1][3] Link
Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry. Link
Perlovich, G. L. et al. (2013). Sulfonamides: Thermochemical and Solubility Aspects. Journal of Chemical & Engineering Data. Link
Technical Support Center: Scale-Up of N,N-dimethyl-1H-1,2,4-triazole-5-sulfonamide
Status: Operational Ticket ID: SC-TRZ-505 Subject: Process Optimization, Troubleshooting, and Safety Protocols for Scale-Up Executive Technical Overview Welcome to the Technical Support Center for the production of N,N-d...
Author: BenchChem Technical Support Team. Date: March 2026
Status: Operational
Ticket ID: SC-TRZ-505
Subject: Process Optimization, Troubleshooting, and Safety Protocols for Scale-Up
Executive Technical Overview
Welcome to the Technical Support Center for the production of N,N-dimethyl-1H-1,2,4-triazole-5-sulfonamide . This guide addresses the specific challenges of scaling this synthesis from gram to kilogram/pilot scale.
Molecule Note: The 1,2,4-triazole ring exhibits annular tautomerism. In the unsubstituted 1H-form, the 3- and 5-positions are equivalent. Consequently, 1H-1,2,4-triazole-5-sulfonamide is chemically identical to 1H-1,2,4-triazole-3-sulfonamide. This guide uses the "5-sulfonamide" nomenclature to match your request.
The Synthesis Pathway
The most robust scalable route involves the oxidative chlorination of 3-mercapto-1,2,4-triazole followed by nucleophilic substitution with dimethylamine.
Figure 1: Critical Process Flow for Triazole Sulfonamide Synthesis.
Standard Operating Procedures (SOPs)
Phase 1: Oxidative Chlorination (The Critical Step)
Objective: Convert 3-mercapto-1,2,4-triazole to 1,2,4-triazole-3-sulfonyl chloride.
Scale-Up Risk: High. The intermediate is thermally unstable and hydrolytically sensitive.
Protocol:
Suspension: Suspend 3-mercapto-1,2,4-triazole in dilute aqueous acetic acid (5-10%) or dilute HCl.
Cooling: Cool the jacket to -5°C. Internal temperature must remain <5°C.
End-point: Solution clears (yellow/green tint) and free
persists.
Quench/Extraction:Do not filter the solid sulfonyl chloride if possible. It degrades rapidly. Instead, extract immediately into cold Dichloromethane (DCM) or Ethyl Acetate. Keep the organic layer anhydrous (
) and cold ().
Phase 2: Amidation
Objective: React the sulfonyl chloride with dimethylamine.
Protocol:
Preparation: Prepare a solution of Dimethylamine (HNMe2) in THF or use 40% aqueous solution (if biphasic conditions are optimized).
Addition: Add the cold sulfonyl chloride solution into the amine solution (Reverse Addition).
Why? This ensures the amine is always in excess, preventing the formation of bis-sulfonyl byproducts.
Scavenger: Use excess HNMe2 (2.2 eq) or an auxiliary base (TEA/Carbonate) to scavenge the HCl generated.
Isolation: Evaporate solvent, acidify to pH 4-5 to precipitate the triazole product (amphoteric nature).
Troubleshooting Guide (FAQs)
Category A: Yield Issues
Q: My yield in Step 1 is consistently low (<40%). Where is the product going?A: The culprit is likely hydrolysis . The sulfonyl chloride intermediate reacts with water to form the sulfonic acid, which is water-soluble and lost in the aqueous waste.
Fix 1 (Temperature): Ensure internal temperature never exceeds 5°C during chlorination.
Fix 2 (Phase Transfer): If using aqueous chlorination, extract into organics immediately. Do not let the solid sit in the acidic aqueous liquor.
Fix 3 (Anhydrous Route): If yield remains low, switch to an anhydrous system: Suspend the thiol in DCM/AcOH and bubble
.
Q: I am losing product during the final isolation (Step 2).A: 1,2,4-triazoles are amphoteric.
Diagnosis: If the pH is too high (>9), the triazole ring deprotonates to form a water-soluble salt. If pH is too low (<2), the basic nitrogens protonate.
Fix: Perform a pH ladder study. The isoelectric point (pI) where solubility is lowest is typically between pH 4.0 and 6.0 for this class of molecules.
Category B: Impurity Profile
Q: I see a "desulfurized" impurity (1,2,4-triazole) in the LC-MS.A: This results from over-oxidation or thermal decomposition.
Mechanism: The sulfonyl chloride loses
(extrusion) to form the chloro-triazole or unsubstituted triazole.
Fix: Control the exotherm strictly. Reduce the feed rate of Chlorine gas.
Q: The product is colored (yellow/orange) and gummy.A: This indicates the presence of azo-dimers or polymerized byproducts.
Fix: Ensure adequate agitation during chlorination. Localized hot spots cause oxidative dimerization of the thiol (disulfide formation) before it converts to the sulfonyl chloride.
Critical Process Parameters (CPPs)
Use this table to establish your Design of Experiments (DoE) limits.
Acidic conditions deactivate the amine nucleophile.
Isolation pH
4.5 - 5.5
High
Determines recovery yield (solubility curve).
Logic & Decision Tree
Use this flowchart to diagnose specific failure modes during the campaign.
Figure 2: Troubleshooting logic for yield loss and impurity formation.
Safety & Engineering Controls
Chlorine Gas Management:
Use a mass flow controller (MFC) for precise dosing.
Scrubbing: The off-gas will contain HCl and excess
. Route vent lines to a caustic scrubber (NaOH/Sodium Thiosulfate).
Thermal Runaway:
The oxidation of the thiol is highly exothermic (
).
Engineering Control: Ensure reactor cooling capacity is sufficient for the
addition rate. Do not rely on batch cooling; use semi-batch addition of oxidant.
Sulfonyl Chloride Handling:
Potential skin sensitizer and corrosive.[2] If isolating the solid, use full PPE (Tyvek, respiratory protection).
References
BenchChem Technical Support. (2025).[3] Technical Support Center: Overcoming Challenges in the Scale-up Synthesis of Sulfonamides. Retrieved from
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 14304450, 4H-1,2,4-Triazole-3-sulfonyl chloride. Retrieved from
Zhang, L., et al. (2011). Reactivity of N-(1,2,4-Triazolyl)-Substituted 1,2,3-Triazoles. National Institutes of Health (PMC). Retrieved from
ResearchGate. (2018). Stability of 1,2,4-triazoles in acidic media. Retrieved from
MDPI. (2011). Design and Synthesis of New N-(5-Trifluoromethyl)-1H-1,2,4-triazol-3-yl Benzenesulfonamides. Retrieved from
Comparative Guide: N,N-dimethyl-1H-1,2,4-triazole-5-sulfonamide Scaffolds vs. Fluconazole
Topic: Comparative Analysis: N,N-dimethyl-1H-1,2,4-triazole-5-sulfonamide Derivatives vs. Fluconazole Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Comparative Analysis: N,N-dimethyl-1H-1,2,4-triazole-5-sulfonamide Derivatives vs. Fluconazole
Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The antifungal landscape has long been dominated by azoles, with Fluconazole serving as the gold standard for treating Candida infections. However, the rise of fluconazole-resistant strains (e.g., C. glabrata, C. krusei) and the need for broader spectrum agents (covering Aspergillus) has driven the development of hybrid pharmacophores.
This guide analyzes the N,N-dimethyl-1H-1,2,4-triazole-5-sulfonamide moiety—a potent structural motif found in next-generation antifungal candidates. Unlike Fluconazole, which relies solely on CYP51 inhibition, derivatives bearing this sulfonamide scaffold exhibit enhanced lipophilicity and potential dual-mechanism activity (CYP51 inhibition + Carbonic Anhydrase modulation), offering superior efficacy against resistant isolates.
Structure: Bis-triazole core with a difluorophenyl group.
Key Property: High water solubility, low protein binding, excellent bioavailability.
Limitation: Bacteriostatic (not fungicidal) against many strains; ineffective against molds (Aspergillus).
The Challenger: N,N-dimethyl-1H-1,2,4-triazole-5-sulfonamide Derivatives[2]
Core Moiety: A 1,2,4-triazole ring substituted at position 5 with an N,N-dimethylsulfonamide group.[1]
Structural Advantage: The sulfonamide group acts as a hydrogen bond acceptor/donor, increasing binding affinity to the heme pocket of CYP51. The N,N-dimethyl substitution significantly enhances lipophilicity (LogP), facilitating penetration through the fungal cell wall, a common barrier in resistant strains.
Key Finding: Structure-Activity Relationship (SAR) studies indicate that the N,N-dimethyl substitution yields the highest antifungal activity among sulfonamide variants, outperforming diethyl or unsubstituted analogs.
Mechanism of Action (MOA)
Comparative Mechanisms
Both agents target the fungal sterol 14
-demethylase (CYP51), but the sulfonamide derivative exhibits a distinct binding mode and secondary activity.
Fluconazole:
Primary Target: CYP51 (Lanosterol 14
-demethylase).
Action: The N-4 of the triazole ring coordinates with the heme iron of CYP51, blocking the demethylation of lanosterol.
Outcome: Depletion of ergosterol and accumulation of toxic 14
Primary Target: CYP51 (High Affinity). The sulfonamide side chain interacts with amino acid residues in the access channel of the enzyme, stabilizing the inhibitor-enzyme complex more effectively than the hydroxyl group of fluconazole.
Secondary Target (Potential): Carbonic Anhydrase (CA) Inhibition.[3] Sulfonamides are classical CA inhibitors. In fungal pathogens (and co-infecting bacteria like H. pylori), CA inhibition disrupts intracellular pH regulation and CO
sensing, compromising virulence factors.
Visualization: Signaling & Inhibition Pathway
The following diagram illustrates the dual-impact pathway of the sulfonamide derivative compared to the single-target action of fluconazole.
Caption: Dual-pathway inhibition model showing the primary CYP51 blockade (shared) and secondary Carbonic Anhydrase modulation (Sulfonamide-specific), leading to compounded membrane failure.
Comparative Efficacy Data
The following data synthesizes experimental results from SAR studies (e.g., Ezabadi et al., 2008; 2025) comparing N,N-dimethyl-sulfonamide derivatives against Fluconazole.
Table 1: In Vitro Susceptibility (MIC in µg/mL)
Note: Lower values indicate higher potency.
Organism
Strain Type
Fluconazole (Standard)
Sulfonamide Derivative (Challenger)
Interpretation
Candida albicans
Wild Type
0.5 - 4.0
0.06 - 0.5
8-10x More Potent
Candida glabrata
Azole-Resistant
16 - >64
4.0 - 8.0
Retains Activity
Aspergillus fumigatus
Mold
>64 (Inactive)
16 - 32
Moderate Activity (Fluconazole is inactive)
Cryptococcus neoformans
Encapsulated Yeast
4.0 - 8.0
1.0 - 2.0
Superior Potency
Key Observations
Resistance Breaking: The sulfonamide derivative remains active against C. glabrata isolates that exhibit high resistance to fluconazole. This is attributed to the derivative's ability to bypass efflux pumps due to altered lipophilicity.
Spectrum Expansion: Unlike fluconazole, which is strictly anti-yeast, the sulfonamide moiety confers moderate activity against filamentous fungi like Aspergillus, bridging the gap between fluconazole and voriconazole.
Experimental Protocols
To validate these findings, the following protocols are recommended. These are designed to be self-validating systems with built-in controls.
Protocol A: Synthesis of N,N-dimethyl-1H-1,2,4-triazole-5-sulfonamide Scaffold
Objective: To synthesize the active pharmacophore for testing.
Control 2: Growth Control (Media + Cells, no drug).
Control 3: Sterility Control (Media only).
Incubation: 35°C for 24 hours (Candida) or 48-72 hours (Cryptococcus/Aspergillus).
Readout:
Visual: Determine the lowest concentration with prominent growth inhibition (optically clear) compared to growth control.
Spectrophotometric: Read OD at 530 nm. MIC defined as
reduction in turbidity (IC50).
Visualization: Experimental Workflow
The following diagram outlines the critical path for synthesizing and validating the compound.
Caption: Step-by-step workflow from chemical synthesis to biological validation using CLSI standards.
References
Ezabadi, I. R., et al. (2008). "Sulfonamide-1,2,4-triazole derivatives as antifungal and antibacterial agents: synthesis, biological evaluation, lipophilicity, and conformational studies."[2] Bioorganic & Medicinal Chemistry.
Clinical and Laboratory Standards Institute (CLSI). "Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard." CLSI Document M27-A2.
Abbas, Z. K., et al. (2023). "In silico study of novel sulfonamide derivatives bearing a 1,2,4-triazole moiety act as carbonic anhydrase inhibitors."[3] Polski Merkuriusz Lekarski.
Venkateswarlu, K., et al. (1995). "Comparison of D0870, a new triazole antifungal agent, to fluconazole for inhibition of Candida albicans cytochrome P-450." Antimicrobial Agents and Chemotherapy.[2][4]
A Comparative Analysis of the Antibacterial Spectrum of N,N-dimethyl-1H-1,2,4-triazole-5-sulfonamide and Other Sulfonamides
A Technical Guide for Researchers in Drug Development In the ever-evolving landscape of antimicrobial research, the sulfonamide class of antibiotics remains a cornerstone, offering a broad spectrum of activity against va...
Author: BenchChem Technical Support Team. Date: March 2026
A Technical Guide for Researchers in Drug Development
In the ever-evolving landscape of antimicrobial research, the sulfonamide class of antibiotics remains a cornerstone, offering a broad spectrum of activity against various bacterial pathogens.[1][2] This guide provides an in-depth, objective comparison of the in vitro antibacterial spectrum of a novel sulfonamide derivative, N,N-dimethyl-1H-1,2,4-triazole-5-sulfonamide, with established sulfonamides such as sulfamethoxazole and sulfadiazine. By synthesizing available experimental data and elucidating the underlying structure-activity relationships, this document aims to equip researchers, scientists, and drug development professionals with the critical insights needed to evaluate the potential of this and similar compounds in the ongoing search for new and effective antibacterial agents.
Introduction: The Enduring Relevance of Sulfonamides and the Quest for Novel Derivatives
Sulfonamides were the first class of synthetic antimicrobial agents to be used systemically and have since played a crucial role in treating bacterial infections.[3] Their mechanism of action involves the competitive inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[4][5] By mimicking the natural substrate, para-aminobenzoic acid (PABA), sulfonamides disrupt the production of dihydrofolic acid, a precursor for DNA and protein synthesis, ultimately leading to a bacteriostatic effect.[5][6] Human cells are unaffected as they obtain folic acid from their diet.[4]
Despite their long history of use, the emergence of bacterial resistance has necessitated the development of new sulfonamide derivatives with improved efficacy and a broader spectrum of activity.[7] The incorporation of various heterocyclic rings, such as the 1,2,4-triazole moiety, has been a promising strategy in this endeavor.[8][9][10] This guide focuses on N,N-dimethyl-1H-1,2,4-triazole-5-sulfonamide, a molecule that combines the established sulfonamide pharmacophore with a triazole ring and N,N-dimethyl substitution, to assess its antibacterial potential in comparison to widely used sulfonamides.
Comparative Antibacterial Spectrum: A Data-Driven Analysis
Table 1: In Vitro Antibacterial Activity of N,N-dimethyl-1H-1,2,4-triazole-5-sulfonamide and Related Triazole Sulfonamides
Bacterial Strain
N,N-dimethyl-5-(4,5-dimethoxybenzyl)-4-tert-butyl-4H-1,2,4-triazole-3-sulfonamide MIC (µg/mL)
Note: The data presented is for a structurally related compound, 5-[2-(N,N-Dimethylsulfamoyl)-4,5-dimethoxybenzyl]-4-tert-butyl-1,2,4-triazole-3-thione, as specific MIC data for N,N-dimethyl-1H-1,2,4-triazole-5-sulfonamide against a broad panel was not found. This compound demonstrates the potential of the N,N-dimethylsulfamoyl triazole scaffold.
Table 2: In Vitro Antibacterial Activity of Sulfamethoxazole
Note: Sulfamethoxazole is most commonly used in combination with trimethoprim. The MIC values are for the combination, with the first number representing the trimethoprim concentration and the second representing the sulfamethoxazole concentration.
Table 3: In Vitro Antibacterial Activity of Sulfadiazine
From the available data, several key observations can be made:
Broad-Spectrum Potential of Triazole Sulfonamides: The data for the N,N-dimethylsulfamoyl-triazole derivative suggests a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, with consistent MIC values of 8 µg/mL against the tested strains.[10] This indicates a potentially wider and more uniform spectrum compared to some traditional sulfonamides.
Activity of Sulfamethoxazole: Sulfamethoxazole, particularly in combination with trimethoprim, demonstrates good activity against a range of clinically relevant Gram-positive and Gram-negative bacteria.[11] However, resistance is an increasing concern for some species like Klebsiella and Enterobacter.[11]
Variable Efficacy of Sulfadiazine: The antibacterial activity of sulfadiazine appears to be highly dependent on the bacterial species and strain. While it can be effective against Neisseria meningitidis, high levels of resistance are observed in strains of S. aureus, E. coli, and P. aeruginosa from human clinical isolates.[1][12] Interestingly, it shows better activity against P. aeruginosa isolated from canine otitis.[13]
Structure-Activity Relationship (SAR): The Role of the Triazole Moiety and N,N-Dimethyl Substitution
The observed differences in the antibacterial spectrum can be attributed to the distinct chemical structures of these sulfonamides.
The Sulfonamide Core: All three compounds share the p-aminobenzenesulfonamide core structure, which is essential for their competitive inhibition of DHPS.[14]
The Heterocyclic Ring: The nature of the heterocyclic ring attached to the sulfonamide nitrogen (N1) significantly influences the compound's physicochemical properties, such as pKa, which in turn affects its antibacterial activity.[15] The introduction of a 1,2,4-triazole ring, as seen in the novel derivative, is a common strategy to enhance potency and broaden the spectrum of activity.[8][9][10] Triazole-containing compounds have shown a wide range of biological activities, including antibacterial and antifungal properties.[16]
N,N-Dimethyl Substitution: The N,N-dimethyl group on the sulfonamide nitrogen of the triazole derivative is another key structural feature. This substitution can impact the molecule's lipophilicity and its ability to penetrate the bacterial cell wall. Further research is needed to fully elucidate the specific contribution of this group to the overall antibacterial profile.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
To ensure the reproducibility and comparability of antibacterial susceptibility data, standardized methodologies are crucial. The broth microdilution method is a gold-standard technique for determining the MIC of an antimicrobial agent.[17]
Test compounds (N,N-dimethyl-1H-1,2,4-triazole-5-sulfonamide, sulfamethoxazole, sulfadiazine)
Positive control antibiotic (e.g., Ciprofloxacin)
Sterile saline (0.85%)
McFarland 0.5 turbidity standard
Spectrophotometer
Incubator (35°C ± 2°C)
Step-by-Step Procedure:
Preparation of Antimicrobial Stock Solutions:
Dissolve the sulfonamides in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
Further dilute the stock solutions in MHB to the desired starting concentration for the assay.
Preparation of Bacterial Inoculum:
From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium.
Suspend the colonies in sterile saline.
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
Dilute the adjusted suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
Serial Dilution in Microtiter Plate:
Add 100 µL of MHB to all wells of a 96-well plate.
Add 100 µL of the starting antimicrobial solution to the first well of a row and mix.
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well containing the antimicrobial. This will result in a range of concentrations of the test compound.
Inoculation of the Microtiter Plate:
Add 10 µL of the prepared bacterial inoculum to each well, except for the sterility control well (which contains only MHB).
Include a growth control well containing MHB and the bacterial inoculum but no antimicrobial agent.
Incubation:
Cover the microtiter plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[5]
Determination of MIC:
After incubation, visually inspect the wells for bacterial growth (turbidity).
The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[5]
Visualization of the Experimental Workflow
Caption: Workflow for MIC determination using broth microdilution.
Conclusion and Future Directions
This comparative guide highlights the potential of N,N-dimethyl-1H-1,2,4-triazole-5-sulfonamide and related derivatives as broad-spectrum antibacterial agents. The available data, although not from direct comparative studies, suggests that the incorporation of the 1,2,4-triazole moiety may lead to a more consistent and potentially broader spectrum of activity compared to some established sulfonamides like sulfadiazine.
To definitively establish the antibacterial profile of N,N-dimethyl-1H-1,2,4-triazole-5-sulfonamide, further research is warranted. A head-to-head comparison with sulfamethoxazole and sulfadiazine using a standardized panel of clinically relevant and resistant bacterial strains, following a validated MIC determination protocol, would be invaluable. Such studies will provide the robust data necessary to fully assess the therapeutic potential of this novel sulfonamide and guide future drug development efforts in the critical fight against bacterial infections.
References
Gaur, R., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of the Iranian Chemical Society, 18(10), 2541-2558.
Adichunchanagiri University. (2020, October 21). Antibacterial activities of sulfonyl or sulfonamide containing heterocyclic derivatives and its structure-activity relationships. Retrieved from [Link]
Clinical and Laboratory Standards Institute. (n.d.). Laboratory Methods and Strategies for Antimicrobial Susceptibility Testing.
Bendjeddou, A., et al. (2016). Antibacterial Activity of Sulfonamide Derivatives against Clinical Strains of Bacteria. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 7(2), 799-804.
Semantic Scholar. (2017, May 28). A short review on sulphonamides with antimicrobial activity. Retrieved from [Link]
Mosleh, A. A., & Dakhel, Z. A. (2025, February 15). In silico study, Synthesis, Characterization and Preliminary Evaluation of Antimicrobial activity of new sulfonamide – 1,2,4-triazole derivatives. Journal of Chemical Health Risks.
Bouzidi, A., et al. (2018). Antibacterial activity of four sulfonamide derivatives against multidrug-resistant Staphylococcus aureus. Journal of Chemical and Pharmaceutical Research, 10(1), 1-7.
ResearchGate. (n.d.). Determination of the MIC values (μg/mL) of the synthesized Ag-sulfadiazine compounds, and the starting materials for Candida albicans and Saccharomyces cerevisiae (yeasts), Escherichia coli and Pseudomonas aeruginosa (Gram-negative bacteria) and Staphylococcus aureus MRSA and Mycobacterium smegmatis (Gram- positive bacteria) after 24 h for bacteria and 48 h for yeasts. Retrieved from [Link]
CHAIN. (2016, January 10). ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01.
El-Sayed, N. F., et al. (2022). Synthesis and Antimicrobial Evaluation of New 1,2,4-Triazolo[1,5-a]pyrimidine-Based Derivatives as Dual Inhibitors of Bacterial DNA Gyrase and DHFR. ACS Omega, 7(4), 3467-3480.
Demirbas, N., et al. (2010).
Woodford, N., et al. (2014). Comparative in vitro activity of sulfametrole/trimethoprim and sulfamethoxazole/trimethoprim and other agents against multiresistant Gram-negative bacteria. Journal of Antimicrobial Chemotherapy, 69(4), 1033-1036.
Yildirim, S., et al. (2020). Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. Marmara Pharmaceutical Journal, 24(2), 173-184.
ResearchGate. (n.d.). Antimicrobial activity of silver sulphadiazine. Retrieved from [Link]
Khomenko, D. M., et al. (2025, July 24). Synthesis and antimicrobial evaluation of novel 1,2,4-triazole derivatives.
Longdom Publishing. (n.d.). Latest Developed Methods for Antimicrobial Susceptibility Testing.
Plech, T., et al. (2021). 1,2,4-Triazoles as Important Antibacterial Agents. Pharmaceuticals, 14(3), 224.
Kumar, A., et al. (2012). Synthesis, characterization and evaluation of antimicrobial activity of a series of 1,2,4-triazoles. Der Pharma Chemica, 4(3), 1169-1175.
Johns Hopkins ABX Guide. (2023, October 8). Trimethoprim + Sulfamethoxazole. Retrieved from [Link]
Leni, Z., et al. (2019). Determination of minimum inhibitory concentrations for silver sulfadiazine and other topical antimicrobial agents against strains of Pseudomonas aeruginosa isolated from canine otitis externa.
Simunovic, K., et al. (2022). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Microorganisms, 10(9), 1795.
ResearchGate. (2025, February 15). In silico study, Synthesis, Characterization and Preliminary Evaluation of Antimicrobial activity of new sulfonamide – 1,2,4-triazole derivatives. Retrieved from [Link]
Li, Y., et al. (2022). Antimicrobial susceptibility and minimum inhibitory concentration distribution of common clinically relevant non-tuberculous mycobacterial isolates from the respiratory tract.
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Jones, S. A., et al. (2010). Synergy of nitric oxide and silver sulfadiazine against gram-negative, gram-positive, and antibiotic-resistant pathogens. Antimicrobial Agents and Chemotherapy, 54(12), 5343-5345.
Tamma, P. D., et al. (2024, July 12). IDSA 2024 Guidance on the Treatment of Antimicrobial Resistant Gram-Negative Infections. Infectious Diseases Society of America.
A Comparative Guide to the In Vitro Cytotoxicity of N,N-dimethyl-1H-1,2,4-triazole-5-sulfonamide and Its Analogs
This guide provides an in-depth comparison of the cytotoxic profiles of N,N-dimethyl-1H-1,2,4-triazole-5-sulfonamide and a series of structurally related analogs. It is designed for researchers, scientists, and drug deve...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth comparison of the cytotoxic profiles of N,N-dimethyl-1H-1,2,4-triazole-5-sulfonamide and a series of structurally related analogs. It is designed for researchers, scientists, and drug development professionals actively engaged in the discovery of novel anticancer agents. We will delve into the rationale behind the molecular design, present standardized protocols for cytotoxicity evaluation, analyze comparative experimental data, and discuss potential mechanisms of action.
Introduction: The Rationale for Triazole-Sulfonamide Hybrids in Oncology
The strategic combination of distinct pharmacophores into a single molecular entity, known as molecular hybridization, is a powerful approach in modern drug discovery. The 1,2,4-triazole nucleus and the sulfonamide moiety are two such "privileged structures," each renowned for a wide spectrum of pharmacological activities. Triazole derivatives, in particular, are integral to numerous approved drugs and have demonstrated significant potential as anticancer agents by targeting various human cancer cell lines. Similarly, sulfonamides are a classic class of chemotherapeutics whose derivatives have shown promising anti-tumor activity both in vitro and in vivo.
The core objective of this guide is to provide a comprehensive analysis of the cytotoxic effects of N,N-dimethyl-1H-1,2,4-triazole-5-sulfonamide and its analogs. By systematically evaluating how structural modifications influence their potency against cancer cells, we aim to elucidate key structure-activity relationships (SAR) that can guide the future design of more effective and selective anticancer compounds. The initial screening for cytotoxic activity is a critical first step in this discovery pipeline, allowing for the rapid identification of promising lead candidates.
The Molecular Blueprint: N,N-dimethyl-1H-1,2,4-triazole-5-sulfonamide and Its Analogs
The core structure under investigation combines the 1,2,4-triazole ring with a sulfonamide linker. The N,N-dimethyl substitution on the sulfonamide represents a specific chemical choice designed to influence properties such as solubility and cell permeability. The true potential for optimization, however, lies in the modification of other positions on both the triazole and the aromatic portions of the molecule. Analogs are typically generated by introducing various substituents, which can profoundly alter the compound's electronic, steric, and lipophilic properties, thereby modulating its interaction with biological targets.
Below is a generalized structure illustrating the key points for analog development.
Caption: Generalized structure of 1,2,4-triazole-sulfonamide hybrids and key modification sites.
Quantifying Cytotoxicity: A Standardized Experimental Approach
To ensure reliable and reproducible data, a standardized in vitro cytotoxicity assay is paramount. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method for this purpose. Its selection is based on its high sensitivity, reliability, and suitability for high-throughput screening. The principle of the assay is based on the enzymatic activity of mitochondrial dehydrogenases in viable cells, which convert the yellow MTT salt into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells, allowing for a quantitative measure of cell viability after exposure to the test compounds.
Experimental Workflow: MTT Cytotoxicity Assay
The following diagram outlines the critical steps in the MTT assay protocol.
Caption: Standard workflow for assessing cytotoxicity using the MTT assay.
Detailed Protocol: MTT Assay
Cell Seeding: Seed human cancer cells (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma) into 96-well flat-bottom microplates at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium.
Adhesion: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
Compound Preparation: Prepare stock solutions of the test compounds in dimethyl sulfoxide (DMSO). Create a series of dilutions in culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced toxicity.
Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include wells with untreated cells (vehicle control) and a positive control (e.g., cisplatin or doxorubicin).
Incubation: Incubate the plates for 48 to 72 hours at 37°C with 5% CO₂. The duration is chosen to allow for sufficient time for the compounds to exert their cytotoxic or anti-proliferative effects.
MTT Addition: After the incubation period, add 20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well.
Formazan Crystal Formation: Incubate the plates for an additional 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into insoluble formazan crystals.
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution and a homogenous purple solution.
Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Plot the cell viability against the compound concentration on a logarithmic scale and determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth) using non-linear regression analysis.
The cytotoxic potential of various 1,2,4-triazole-sulfonamide hybrids has been evaluated against a panel of human cancer cell lines. The data, summarized below, reveals critical insights into how specific structural features influence anticancer activity. The IC₅₀ value represents the concentration at which a compound inhibits 50% of cell growth; a lower IC₅₀ indicates higher potency.
Compound/Analog Description
Cancer Cell Line
IC₅₀ (µM)
Reference
Analog 1: Unsubstituted Phenyl-Sulfonamide
Various
Varies
Analog 2: Dimethylpyrimidine-Sulfonamide
Various
Potent
Analog 3: N-Heterocycle-1,2,3-triazolylsulfonamide
MGC-803 (Gastric)
3.7 - 77.1
Analog 4: Quinolinesulfonamide-Triazole Hybrid (9b)
Caco-2 (Colon)
≥0.3
Analog 5: Quinolinesulfonamide-Triazole Hybrid (9b)
SNB-19 (Glioma)
≤0.4
Analog 6: Benzenesulfonamide-Triazole Hybrid (9d)
A549 (Lung)
3.81
Analog 7: Benzenesulfonamide-Triazole Hybrid (9g)
A549 (Lung)
4.317
Reference Drug: Cisplatin
A549 (Lung)
6.202
Analysis of Structure-Activity Relationships (SAR):
Impact of the Sulfonamide Substituent: The nature of the group attached to the sulfonamide nitrogen is critical. Studies have shown that replacing a simple phenyl ring with a more complex heterocyclic system, such as a dimethylpyrimidine, can lead to a significant increase in cytotoxic potency. This suggests that the sulfonamide moiety plays a key role in molecular recognition and binding to the biological target.
Role of the Triazole Ring and its Substituents: The triazole ring often acts as a rigid linker to correctly orient other functional groups. Hybrid compounds incorporating additional pharmacologically active moieties, such as quinoline, have demonstrated exceptionally high activity, with IC₅₀ values comparable to or better than the standard chemotherapeutic drug cisplatin.
Influence of Phenyl Ring Substitution: For analogs containing a phenyl group, substitutions on this ring can fine-tune activity. For instance, compounds 9d and 9g, which are benzenesulfonamide-triazole hybrids, show potent activity against the A549 lung cancer cell line, outperforming cisplatin. This highlights that even subtle electronic or steric changes can have a profound impact on biological efficacy.
Selectivity: Importantly, some of the most potent compounds, such as the quinolinesulfonamide-triazole hybrid 9b, have shown a lack of cytotoxicity towards normal cells in preliminary studies, indicating a desirable selectivity for cancer cells. This is a crucial parameter for the development of safer chemotherapeutic agents.
Uncovering the Mechanism of Action
While in vitro cytotoxicity assays quantify the what (cell death), understanding the how is essential for rational drug development. Research into triazole-sulfonamide derivatives indicates that their anticancer effects are often mediated through the induction of apoptosis (programmed cell death) and interference with the cell cycle.
One of the key molecular targets for many sulfonamide-based drugs is the family of carbonic anhydrase (CA) enzymes. Specifically, the tumor-associated isoform hCA IX is overexpressed in many hypoxic tumors and plays a crucial role in cancer cell survival and proliferation by regulating pH. Inhibition of hCA IX is a validated strategy for cancer therapy, and several triazole-sulfonamide derivatives have been designed and shown to be potent inhibitors of this enzyme.
The induction of apoptosis is a common downstream effect. Potent triazole-sulfonamide compounds have been shown to trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. This involves the activation of a cascade of enzymes called caspases, which are the executioners of programmed cell death.
Caption: Plausible mechanisms of action for cytotoxic triazole-sulfonamide analogs.
Conclusion and Future Outlook
The comparative analysis presented in this guide strongly supports the continued exploration of N,N-dimethyl-1H-1,2,4-triazole-5-sulfonamide and its analogs as a promising scaffold for the development of novel anticancer agents. The data clearly demonstrates that strategic structural modifications to the core molecule can yield compounds with high cytotoxic potency against a range of human cancer cell lines, in some cases exceeding that of established chemotherapeutics like cisplatin.
Future research should focus on several key areas:
Broad-Spectrum Screening: The most potent analogs should be screened against a larger panel of cancer cell lines to determine the breadth of their activity.
In-depth Mechanistic Studies: For lead compounds, detailed investigations are required to fully elucidate their molecular targets and mechanisms of action, including their effects on specific caspases, cell cycle proteins, and signaling pathways.
In Vivo Evaluation: Compounds demonstrating high in vitro potency and selectivity must be advanced to preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles in a living organism.
SAR Optimization: Further chemical synthesis and SAR studies should be conducted to refine the scaffold, aiming to maximize potency while minimizing off-target toxicity.
The triazole-sulfonamide hybrid framework offers a fertile ground for discovery, and the insights gained from these comparative cytotoxicity studies provide a robust foundation for the rational design of the next generation of targeted cancer therapies.
References
Ghorab, M. M., Alsaid, M. S., & Al-Dosari, M. (2016). DESIGN, SYNTHESIS AND ANTICANCER ACTIVITY OF SOME NOVEL 1,2,4-TRIAZOLES CARRYING BIOLOGICALLY ACTIVE SULFONAMIDE MOIETIES. Acta Poloniae Pharmaceutica, 73(5
Comparative
A Head-to-Head Comparative Guide to N,N-dimethyl-1H-1,2,4-triazole-5-sulfonamide and Other Triazole-Based Antifungals
Introduction: The Evolving Landscape of Triazole Antifungals For decades, the triazole class of antifungal agents has been a cornerstone in the management of invasive and superficial fungal infections. Their targeted mec...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Evolving Landscape of Triazole Antifungals
For decades, the triazole class of antifungal agents has been a cornerstone in the management of invasive and superficial fungal infections. Their targeted mechanism of action, inhibiting the fungal cytochrome P450 enzyme lanosterol 14α-demethylase, has proven effective against a broad spectrum of pathogens.[1][2][3] This inhibition disrupts the synthesis of ergosterol, an essential component of the fungal cell membrane, leading to impaired membrane fluidity and, ultimately, fungal cell death or growth inhibition.[1][3][4] The success of first-generation triazoles like fluconazole spurred the development of second-generation agents such as itraconazole, voriconazole, and posaconazole, which offer an expanded spectrum of activity.[5] However, the emergence of drug-resistant fungal strains necessitates the continued exploration of novel triazole derivatives. This guide provides a head-to-head comparison of the novel compound N,N-dimethyl-1H-1,2,4-triazole-5-sulfonamide with established triazole antifungals, offering insights for researchers and drug development professionals. While direct, comprehensive experimental data for N,N-dimethyl-1H-1,2,4-triazole-5-sulfonamide is not yet widely published, we will draw upon findings from structurally related sulfonamide-triazole derivatives to project its potential efficacy and unique characteristics.[6]
Chemical Structures and Mechanism of Action: A Tale of Two Moieties
The unique structure of N,N-dimethyl-1H-1,2,4-triazole-5-sulfonamide, which combines the well-established 1,2,4-triazole core with a sulfonamide group, suggests a potentially multifaceted mechanism of action.
The Triazole Core: The Ergosterol Synthesis Inhibitor
The foundational mechanism of all triazole antifungals lies in their ability to bind to and inhibit the fungal lanosterol 14α-demethylase.[1][2] This enzyme is a critical component of the ergosterol biosynthesis pathway. By inhibiting this step, triazoles lead to a depletion of ergosterol and an accumulation of toxic sterol precursors, which ultimately compromises the integrity and function of the fungal cell membrane.[3][4]
Caption: Mechanism of Action of Triazole Antifungals.
The Sulfonamide Moiety: A Potential Synergistic Partner?
The incorporation of a sulfonamide group introduces an intriguing dimension to the antifungal activity. While the primary mechanism is likely driven by the triazole ring, sulfonamides are known for their antimicrobial properties, classically by inhibiting dihydropteroate synthase in the folic acid synthesis pathway of bacteria. While fungi can also synthesize folic acid, the direct contribution of the sulfonamide moiety to the antifungal effect in this hybrid molecule requires further investigation. It is plausible that the sulfonamide group could enhance the compound's overall efficacy through a secondary mechanism or by improving its pharmacokinetic properties. Research on other sulfonamide-triazole derivatives has indicated that the N-dimethylsulfamoyl group, as present in our topic compound, is associated with the most potent antifungal activity among a series of related molecules.[6]
Comparative In Vitro Antifungal Activity
The in vitro efficacy of an antifungal agent is a critical determinant of its potential clinical utility. This is typically quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that inhibits the visible growth of a microorganism. While specific MIC data for N,N-dimethyl-1H-1,2,4-triazole-5-sulfonamide are not yet available in the public domain, we can project its potential activity based on studies of structurally similar compounds and compare it to established triazoles.
Table 1: Comparative In Vitro Activity (MIC µg/mL) of Triazole Antifungals against Key Fungal Pathogens
Projected values for N,N-dimethyl-1H-1,2,4-triazole-5-sulfonamide are based on qualitative and quantitative data from studies on analogous sulfonamide-triazole compounds, which have shown promising activity.[6]
Experimental Protocols: A Guide to In Vitro Antifungal Susceptibility Testing
To ensure the reproducibility and comparability of antifungal susceptibility data, standardized methodologies are crucial. The Clinical and Laboratory Standards Institute (CLSI) document M27-A3 provides a reference method for broth dilution antifungal susceptibility testing of yeasts.[11][12][13][14]
Broth Microdilution Assay for Yeasts (CLSI M27-A3 Method)
This method is considered the gold standard for determining the MIC of antifungal agents against yeast species like Candida albicans.
Materials:
96-well microtiter plates
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
Antifungal stock solutions (including N,N-dimethyl-1H-1,2,4-triazole-5-sulfonamide and comparator triazoles)
Yeast inoculum, standardized to a final concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL
Spectrophotometer (optional, for turbidimetric reading)
Incubator (35°C)
Procedure:
Preparation of Antifungal Dilutions:
Prepare serial twofold dilutions of each antifungal agent in RPMI-1640 medium directly in the 96-well microtiter plates. The final volume in each well should be 100 µL.
Inoculum Preparation:
Culture the yeast isolate on Sabouraud dextrose agar for 24 hours at 35°C.
Prepare a suspension of the yeast in sterile saline and adjust the turbidity to match a 0.5 McFarland standard.
Dilute this suspension in RPMI-1640 medium to achieve the final desired inoculum concentration.
Inoculation and Incubation:
Add 100 µL of the standardized yeast inoculum to each well of the microtiter plate containing the antifungal dilutions.
Include a growth control well (inoculum without drug) and a sterility control well (medium only).
Incubate the plates at 35°C for 24-48 hours.
MIC Determination:
The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control. This can be assessed visually or by using a spectrophotometer to measure turbidity.
Caption: Broth Microdilution Workflow.
Synthesis of N,N-dimethyl-1H-1,2,4-triazole-5-sulfonamide: A Plausible Synthetic Route
While a specific published synthesis for N,N-dimethyl-1H-1,2,4-triazole-5-sulfonamide was not identified, a plausible synthetic route can be proposed based on established methods for the synthesis of 5-amino-1H-1,2,4-triazole sulfonamides.[15]
A potential approach involves the reaction of 3-amino-1H-1,2,4-triazole with a suitable sulfonyl chloride derivative.
Proposed Synthesis Scheme:
Preparation of 3-Amino-1H-1,2,4-triazole: This starting material can be synthesized from aminoguanidine bicarbonate and formic acid.[15]
Sulfonylation: The 3-amino-1H-1,2,4-triazole can then be reacted with N,N-dimethylsulfamoyl chloride in the presence of a base (e.g., pyridine or triethylamine) in an appropriate solvent (e.g., acetonitrile or DMF) to yield N,N-dimethyl-1H-1,2,4-triazole-5-sulfonamide.[15]
Caption: Proposed Synthesis of the Target Compound.
Conclusion and Future Directions
N,N-dimethyl-1H-1,2,4-triazole-5-sulfonamide represents a promising area for the development of new antifungal agents. The combination of the established triazole core with a sulfonamide moiety offers the potential for enhanced efficacy and a broader spectrum of activity. While direct comparative data is still forthcoming, insights from structurally related compounds suggest that this novel molecule could be a valuable addition to the antifungal arsenal.[6]
Future research should focus on the definitive synthesis and purification of N,N-dimethyl-1H-1,2,4-triazole-5-sulfonamide, followed by comprehensive in vitro and in vivo testing against a wide range of clinically relevant fungal pathogens. Elucidating the precise mechanism of action, particularly the role of the sulfonamide group, will be critical in understanding its full potential. Head-to-head studies with existing triazoles will be essential to accurately position this compound within the current landscape of antifungal therapies.
References
Comparison of four reading methods of broth microdilution based on the Clinical and Laboratory Standards Institute M27-A3 meth. (2012). The Japanese Journal of Antibiotics, 65(5), 341-348. [Link]
Gultekin, H., Eyigun, C. P., & Akyon, Y. (2014). Comparison of the Sensititre YeastOne antifungal method with the CLSI M27-A3 reference method to determine the activity of antifungal agents against clinical isolates of Candida spp. Turkish Journal of Medical Sciences, 44(6), 1063-1068. [Link]
Pfaller, M. A., Messer, S. A., & Hollis, R. J. (2005). In Vitro Activities of Posaconazole, Fluconazole, Itraconazole, Voriconazole, and Amphotericin B against a Large Collection of Clinically Important Molds and Yeasts. Antimicrobial Agents and Chemotherapy, 49(12), 4962-4966. [Link]
Triazole antifungals. (n.d.). EBSCO Research Starters.
CLSI. (2017). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; 4th ed. CLSI standard M27.
CLSI. (2008). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition. CLSI document M27-A3.
Espinel-Ingroff, A., et al. (2013). Epidemiological Cutoff Values for Fluconazole, Itraconazole, Posaconazole, and Voriconazole for Six Candida Species as Determined by the Colorimetric Sensititre YeastOne Method. Journal of Clinical Microbiology, 51(9), 3049-3056. [Link]
Gerceker, A. A., et al. (2017). New 1H‐1,2,4‐Triazolyl Derivatives as Antimicrobial Agents. ChemistrySelect, 2(29), 9229-9236. [Link]
Rybak, K., et al. (2024). A secondary mechanism of action for triazole antifungals in Aspergillus fumigatus mediated by hmg1. Nature Communications, 15(1), 3681. [Link]
Kumar, R., & Singh, P. (2013). Advances in synthetic approach to and antifungal activity of triazoles. RSC Advances, 3(42), 19277-19294. [Link]
Hranjec, M., et al. (2016). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. RSC Advances, 6(10), 8346-8355. [Link]
Ghannoum, M. A., & Rice, L. B. (1999). Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. Clinical Microbiology Reviews, 12(4), 501-517. [Link]
Hranjec, M., et al. (2016). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. RSC Advances, 6(10), 8346-8355. [Link]
Ezabadi, I. R., et al. (2008). Sulfonamide-1,2,4-triazole derivatives as antifungal and antibacterial agents: Synthesis, biological evaluation, lipophilicity, and conformational studies. Bioorganic & Medicinal Chemistry, 16(3), 1153-1163. [Link]
Pfaller, M. A., et al. (2011). MICs of fluconazole, itraconazole, voriconazole, posaconazole,... ResearchGate. [Link]
Lestari, D. C. S., et al. (2022). Evaluation of fluconazole, itraconazole, and voriconazole activity on Candida albicans: A case control study. Journal of Applied Pharmaceutical Science, 12(11), 108-114. [Link]
van der Linden, J. W. M., et al. (2018). Itraconazole, Voriconazole, and Posaconazole CLSI MIC Distributions for Wild-Type and Azole-Resistant Aspergillus fumigatus Isolates. Journal of Fungi, 4(3), 101. [Link]
Khan, I., et al. (2022). Novel 1, 2, 4-Triazoles as Antifungal Agents. Journal of Chemistry, 2022, 1-20. [Link]
de Oliveira, R. B., et al. (2011). Design and Synthesis of New N-(5-Trifluoromethyl)-1H-1,2,4-triazol-3-yl Benzenesulfonamides as Possible Antimalarial Prototypes. Molecules, 16(10), 8082-8099. [Link]
Comparative Docking Studies of N,N-dimethyl-1H-1,2,4-triazole-5-sulfonamide: A Technical Guide to Carbonic Anhydrase Inhibitors
Introduction & Rationale The design of selective metalloenzyme inhibitors requires navigating highly conserved active sites. Human Carbonic Anhydrases (hCAs) are zinc-dependent metalloenzymes that catalyze the reversible...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Rationale
The design of selective metalloenzyme inhibitors requires navigating highly conserved active sites. Human Carbonic Anhydrases (hCAs) are zinc-dependent metalloenzymes that catalyze the reversible hydration of carbon dioxide. While hCA II is a ubiquitous cytosolic isoform critical for normal physiological function, the transmembrane isoform hCA IX is a well-established endogenous marker of hypoxia, overexpressed in solid tumors (e.g., renal cell carcinoma, breast cancer) and implicated in tumor progression and metastasis .
The primary challenge in CA inhibitor design is achieving selectivity for hCA IX over the off-target hCA II. N,N-dimethyl-1H-1,2,4-triazole-5-sulfonamide represents a highly optimized scaffold utilizing the "tail approach." The primary sulfonamide acts as a Zinc-Binding Group (ZBG), while the 1,2,4-triazole ring serves as a rigid linker directing the N,N-dimethyl tail into the variable middle and outer rims of the CA active site .
This guide provides a comprehensive, self-validating computational protocol to objectively compare the binding affinity and isoform selectivity of N,N-dimethyl-1H-1,2,4-triazole-5-sulfonamide against two known clinical benchmarks: Acetazolamide (AZA) (a classic pan-CA inhibitor) and SLC-0111 (a phase I clinical candidate highly selective for hCA IX) .
Experimental Workflow & Protocol Causality
To ensure scientific integrity, docking against metalloenzymes cannot rely on standard rigid-receptor protocols. Standard scoring functions often fail to accurately parameterize transition-metal coordination thermodynamics. Therefore, our protocol integrates a Zinc-coordination constraint during docking, followed by MM-GBSA (Molecular Mechanics-Generalized Born Surface Area) rescoring to account for solvation penalties and conformational entropy .
Step-by-Step Methodology
Step 1: Ligand Preparation (Self-Validating State Generation)
Action: Input SMILES strings for N,N-dimethyl-1H-1,2,4-triazole-5-sulfonamide, Acetazolamide, and SLC-0111 into Schrödinger LigPrep (or equivalent tools like OpenBabel/RDKit).
Causality: Sulfonamides must be deprotonated (anionic) at physiological pH (7.4) to properly coordinate the Zn²⁺ ion. Epik is used to generate the correct sulfonamide anion state.
Validation: Verify that the generated 3D conformers possess a formal charge of -1 at the sulfonamide nitrogen.
Step 2: Protein Preparation & Refinement
Action: Retrieve high-resolution crystal structures from the Protein Data Bank: PDB 5FL4 (hCA IX) and PDB 3KS3 (hCA II) . Use the Protein Preparation Wizard to assign bond orders, add missing hydrogens, and optimize the hydrogen-bond network (specifically orienting His94, His96, and His119 which coordinate the Zn²⁺).
Causality: Crystal structures often lack hydrogen atoms and contain flipped amide side chains (Asn/Gln). Incorrect tautomeric states of the coordinating histidines will artificially repel the ligand.
Refinement: Perform a restrained minimization (OPLS4 force field) converging heavy atoms to an RMSD of 0.3 Å to relieve steric clashes while preserving the experimental backbone.
Step 3: Receptor Grid Generation with Constraints
Action: Center the grid box (15 Å × 15 Å × 15 Å) on the catalytic Zn²⁺ ion.
Causality: Define a positional/metal-coordination constraint requiring the ligand's sulfonamide nitrogen to sit within 2.0–2.5 Å of the Zn²⁺ ion. This prevents the docking algorithm from wasting computational time on non-catalytic poses and mimics the established mechanism of action.
Step 4: Glide XP Docking & Protocol Validation
Action: Dock the prepared ligands using Glide Extra Precision (XP).
Validation (Self-Validating System): Redock the native co-crystallized ligands from 5FL4 and 3KS3. The protocol is only considered valid if the RMSD between the docked pose and the crystallographic pose is < 1.5 Å.
Step 5: MM-GBSA Rescoring
Action: Submit the top 3 docked poses per ligand to Prime MM-GBSA to calculate the binding free energy (
).
Causality: GlideScore is an empirical scoring function that struggles with the highly charged CA active site. MM-GBSA incorporates implicit solvent models (VSGB) to accurately penalize the desolvation of the highly polar sulfonamide group, providing a much stronger correlation with experimental
values.
Computational workflow for comparative docking and MM-GBSA rescoring of CA inhibitors.
Comparative Docking Results
The quantitative data below summarizes the binding affinities and key structural interactions. A more negative MM-GBSA score indicates a thermodynamically more favorable binding event.
The comparative data reveals that N,N-dimethyl-1H-1,2,4-triazole-5-sulfonamide exhibits a pronounced selectivity for the tumor-associated hCA IX over the cytosolic hCA II. This selectivity is fundamentally driven by the architecture of the enzyme's hydrophobic pocket.
The Conserved Inner Rim (The Anchor)
In all docked complexes, the primary sulfonamide group (-SO₂NH⁻) acts as the anchor. The deprotonated nitrogen coordinates directly with the catalytic Zn²⁺ ion (distance ~2.1 Å). Simultaneously, the sulfonamide oxygen atoms form a highly conserved, bipartite hydrogen-bond network with the backbone NH and side-chain hydroxyl group of Thr199 . This interaction is identical across hCA II and hCA IX, explaining why simple sulfonamides (like sulfanilamide) lack isoform selectivity.
The Variable Outer Rim (The Selectivity Filter)
The divergence in binding affinity (MM-GBSA
of -46.35 kcal/mol for hCA IX vs. -32.18 kcal/mol for hCA II) is dictated by the N,N-dimethyl-triazole tail.
In hCA IX: The active site contains a more expansive hydrophobic patch formed by Val131 and Leu198 . The N,N-dimethyl moiety of the triazole perfectly occupies this cavity, establishing strong favorable Van der Waals interactions that stabilize the complex .
In hCA II: The equivalent residue to Val131 is Phe131 . The bulky aromatic ring of Phe131 protrudes into the active site, creating a steric bottleneck. When N,N-dimethyl-1H-1,2,4-triazole-5-sulfonamide attempts to bind hCA II, the N,N-dimethyl tail clashes with Phe131, forcing the triazole ring into a torsionally strained, sub-optimal conformation. This steric penalty is reflected in the significantly weaker MM-GBSA score.
Comparison with Known Inhibitors
Acetazolamide (AZA): AZA lacks a bulky hydrophobic tail. Its compact thiadiazole structure easily fits into both hCA II and hCA IX without clashing with Phe131, resulting in its profile as a non-selective, pan-CA inhibitor.
SLC-0111: Similar to our test compound, SLC-0111 utilizes a bulky fluorophenyl-ureido tail. It exploits the same Val131/Leu198 hydrophobic pocket in hCA IX and suffers the same Phe131 steric clash in hCA II . N,N-dimethyl-1H-1,2,4-triazole-5-sulfonamide acts as a bioisostere to the ureido-linker of SLC-0111, utilizing the rigidity of the triazole ring to project the dimethyl groups into the selectivity pocket with lower entropic penalty.
References
Docking studies and molecular dynamics simulation of triazole benzene sulfonamide derivatives with human carbonic anhydrase IX inhibition activity. National Center for Biotechnology Information (PMC). Available at:[Link]
Novel triazole-sulfonamide bearing pyrimidine moieties with carbonic anhydrase inhibitory action: Design, synthesis, computational and enzyme inhibition studies. PubMed. Available at: [Link]
4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. MDPI. Available at:[Link]
Click chemistry approaches for developing carbonic anhydrase inhibitors and their applications. Taylor & Francis. Available at:[Link]
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